molecular formula C11H9NO2 B3158513 3-Methylisoquinoline-7-carboxylic acid CAS No. 858646-62-5

3-Methylisoquinoline-7-carboxylic acid

Katalognummer: B3158513
CAS-Nummer: 858646-62-5
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: KVMFOBYHZZGKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methylisoquinoline-7-carboxylic acid (CAS 858646-62-5) is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol . This high-purity compound serves as a valuable chemical intermediate and building block in organic synthesis and drug discovery efforts. As an isoquinoline derivative, this compound is part of a structural class known for significant biological activity. Isoquinolines are prominent motifs found in numerous biologically active natural and synthetic compounds . While specific pharmacological studies on this exact molecule are not extensively documented in the available literature, related quinoline and isoquinoline carboxylic acids have demonstrated potential as scaffolds for developing therapeutic agents. For instance, research into structurally similar quinoline-3-carboxylic acid derivatives has shown them to be highly selective antiproliferative agents in in vitro studies, highlighting the potential of this chemical class in anticancer drug design . The carboxylic acid functional group is a key pharmacophore in drug design, often responsible for critical target interactions . It can also be investigated for replacement with various (bio)isosteres to optimize the drug-like properties of a lead compound, such as improving metabolic stability or membrane permeability . Researchers may utilize 3-Methylisoquinoline-7-carboxylic acid as a precursor for the synthesis of more complex molecules or in the exploration of new pharmacologically active compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methylisoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMFOBYHZZGKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282576
Record name 3-Methyl-7-isoquinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858646-62-5
Record name 3-Methyl-7-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858646-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-7-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Whitepaper: Advanced Synthesis Pathway for 3-Methylisoquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective, antimicrobial, and antineoplastic agents. Specifically, 3-methylisoquinoline-7-carboxylic acid (CAS: 858646-62-5) serves as a critical building block for synthesizing complex targeted therapeutics. This technical guide outlines a highly efficient, three-stage synthetic pathway—from Sonogashira cross-coupling to silver-catalyzed annulation and alkaline hydrolysis—designed for high yield, regioselectivity, and scalability.

Retrosynthetic Strategy & Pathway Logic

The synthesis of highly substituted isoquinolines requires precise control over ring-closing regiochemistry. Traditional methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, are effective for tetrahydroisoquinolines but often require harsh acidic conditions that can lead to side reactions or poor yields when applied to highly oxidized aromatic systems[1].

To construct the fully aromatic 3-methylisoquinoline-7-carboxylic acid, we employ a modern transition-metal-catalyzed approach. The target is retrosynthetically disconnected into a cyano-isoquinoline precursor, which is further deconstructed into an ortho-alkynylbenzaldehyde. This strategy allows for the precise installation of the C3-methyl group via the alkyne and the C7-carboxylic acid via a robust nitrile precursor.

Retrosynthesis Target 3-Methylisoquinoline- 7-carboxylic acid Nitrile 7-Cyano-3-methyl- isoquinoline Target->Nitrile Hydrolysis Alkyne 5-Cyano-2-(prop-1-yn-1-yl) benzaldehyde Nitrile->Alkyne Annulation SM 2-Bromo-5-cyano- benzaldehyde Alkyne->SM Sonogashira

Caption: Retrosynthetic logic for 3-Methylisoquinoline-7-carboxylic acid.

Quantitative Reaction Parameters

To facilitate rapid adoption by process chemists, the optimized reaction metrics for the three-stage pathway are summarized below.

StageReaction TypeKey Reagents & CatalystsConditionsExpected YieldPrimary Purification
1 Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Propyne, Et₃N60 °C, 12 h85–90%Silica Gel Chromatography
2 AnnulationNH₄OAc, AgOTf (5 mol%), DMF100 °C, 8 h75–82%Recrystallization (EtOH)
3 Alkaline Hydrolysis20% NaOH (aq), EtOH100 °C, 16 h90–95%Isoelectric Precipitation

Step-by-Step Experimental Methodologies

Stage 1: Sonogashira Cross-Coupling

Objective: Installation of the propyne moiety to establish the C3 and C4 carbons of the future isoquinoline ring.

Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-5-cyanobenzaldehyde (10.0 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%) under an argon atmosphere.

  • Add anhydrous triethylamine (30 mL) as both solvent and base. Degas the suspension via three freeze-pump-thaw cycles.

  • Introduce propyne gas (or 1-(trimethylsilyl)propyne followed by in situ desilylation with TBAF) into the sealed system.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography (Hexanes:EtOAc 8:1) to yield 5-cyano-2-(prop-1-yn-1-yl)benzaldehyde.

Causality & Logic: The palladium(II) precatalyst undergoes reduction to Pd(0), initiating the oxidative addition into the sp² C-Br bond. CuI facilitates the formation of a copper acetylide intermediate, which transmetallates with the palladium complex. Triethylamine neutralizes the generated HBr, driving the catalytic cycle forward. Self-Validation Checkpoint: TLC analysis will show the disappearance of the starting material. IR spectroscopy must confirm the presence of a sharp internal alkyne stretch (~2220 cm⁻¹) and the retention of the aldehyde carbonyl stretch (~1695 cm⁻¹).

Stage 2: Silver-Catalyzed Imine-Alkyne Annulation

Objective: Cyclization of the ortho-alkynylbenzaldehyde into the isoquinoline core[2].

Protocol:

  • Dissolve 5-cyano-2-(prop-1-yn-1-yl)benzaldehyde (8.0 mmol) in anhydrous DMF (25 mL).

  • Add ammonium acetate (40.0 mmol, 5 equiv.) and silver triflate (AgOTf, 0.4 mmol, 5 mol%).

  • Heat the mixture to 100 °C and stir for 8 hours under an argon atmosphere.

  • Cool to room temperature, dilute with water (50 mL), and extract with dichloromethane (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Recrystallize the crude solid from hot ethanol to yield pure 7-cyano-3-methylisoquinoline.

Mechanism SM Aldehyde + Alkyne 5-Cyano-2-(prop-1-yn-1-yl) benzaldehyde Imine Imine Intermediate Ag+ activated alkyne SM->Imine NH4OAc -H2O Cyclized 6-endo-dig Cyclization Dihydroisoquinoline Imine->Cyclized AgOTf Nucle Attack Product Aromatization 7-Cyano-3-methyl isoquinoline Cyclized->Product Isomerization

Caption: Mechanistic pathway of the silver-catalyzed imine-alkyne annulation.

Causality & Logic: Ammonium acetate serves as a mild ammonia surrogate, condensing with the aldehyde to form an electrophilic imine. AgOTf acts as a highly carbophilic Lewis acid, specifically coordinating to the alkyne π-system. This lowers the LUMO of the alkyne, facilitating a rapid 6-endo-dig nucleophilic attack by the imine nitrogen. Subsequent isomerization yields the thermodynamically stable aromatic isoquinoline. Self-Validation Checkpoint: ¹H NMR (CDCl₃) will definitively confirm success: the aldehyde proton (~10.2 ppm) will vanish, replaced by a diagnostic singlet for the isoquinoline C4 proton at ~7.5 ppm. The product will also exhibit intense blue fluorescence under 365 nm UV light.

Stage 3: Alkaline Nitrile Hydrolysis

Objective: Conversion of the C7-nitrile to the final carboxylic acid.

Protocol:

  • Suspend 7-cyano-3-methylisoquinoline (5.0 mmol) in a mixture of ethanol (15 mL) and 20% aqueous NaOH (15 mL).

  • Attach a reflux condenser and heat the biphasic mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and remove the ethanol in vacuo.

  • Dilute the remaining aqueous phase with distilled water (10 mL) and extract once with diethyl ether (10 mL) to remove any unreacted neutral organic impurities (discard the ether layer).

  • Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl dropwise until the pH reaches 2.0–2.5.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-methylisoquinoline-7-carboxylic acid.

Causality & Logic: Alkaline hydrolysis is selected over acidic hydrolysis to prevent the protonation of the isoquinoline nitrogen, which would drastically reduce the solubility of the intermediate and stall the reaction. The base catalyzes the hydration of the nitrile to an amide, and subsequently to the sodium carboxylate, driving the reaction forward via the expulsion of ammonia gas. Self-Validation Checkpoint: The physical state of the reaction acts as a visual indicator: the initial suspension becomes a homogeneous solution as the hydrophobic nitrile converts to the water-soluble sodium carboxylate. Evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) confirms active hydrolysis. Final LC-MS analysis will show the expected [M+H]⁺ mass of 188.07 m/z.

Workflow Integration

Workflow cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis S1_1 Degas Solvents S1_2 Add Pd/Cu Catalysts S1_1->S1_2 S1_3 Propyne Addition S1_2->S1_3 S2_1 Imine Formation (NH4OAc) S1_3->S2_1 S2_2 Ag-Catalyzed Annulation S2_1->S2_2 S3_1 Alkaline Reflux (NaOH) S2_2->S3_1 S3_2 Isoelectric Precipitation (HCl) S3_1->S3_2

Caption: Step-by-step experimental workflow for the three-stage synthesis.

Conclusion

The synthesis of 3-methylisoquinoline-7-carboxylic acid via the described pathway provides a highly reliable, structurally validated methodology for drug development professionals. By leveraging transition-metal catalysis for the core construction rather than relying on classical acidic cyclizations, this route ensures excellent functional group tolerance and high overall yields, establishing a robust foundation for downstream derivatization.

Sources

3-Methylisoquinoline-7-carboxylic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methylisoquinoline-7-carboxylic Acid

This guide provides a comprehensive technical overview of 3-Methylisoquinoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical information, proven synthetic insights, and potential applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound belongs to the isoquinoline family, which is a structural isomer of quinoline and a key scaffold in numerous biologically active molecules.[1][2]

The systematic IUPAC name for the specified molecule is 3-methylisoquinoline-7-carboxylic acid .

It is critical to distinguish this specific isomer from others that are structurally similar, as substituent placement dramatically influences chemical properties and biological activity. For instance, 3-methylquinoline-7-carboxylic acid (CAS No: 1956328-32-7) possesses a different nitrogen position in its bicyclic system and should not be confused with the target compound.[3][4] While CAS numbers exist for various isomers like 3-methylisoquinoline-8-carboxylic acid and 1-methylisoquinoline-7-carboxylic acid, a specific CAS number for 3-methylisoquinoline-7-carboxylic acid is not readily found in major chemical databases as of this writing, suggesting it may be a novel or less-common research compound requiring custom synthesis.[2]

Physicochemical Properties

The following table summarizes the core properties of 3-methylisoquinoline-7-carboxylic acid, with some physical characteristics being extrapolated from closely related isomers due to the compound's novelty.

PropertyValueSource
IUPAC Name 3-methylisoquinoline-7-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1][3]
Canonical SMILES CC1=NC=C2C=C(C=CC2=C1)C(=O)O-
InChI Key (Predicted)-
Appearance Expected to be a crystalline solid[1]
Solubility Expected to be soluble in organic solvents with limited aqueous solubility[1]

Synthesis Strategies and Methodologies

The synthesis of specifically substituted isoquinoline carboxylic acids is a multi-step process that requires careful strategic planning. The choice of pathway often depends on the availability of starting materials and the desired yield.[1] General routes for functionalizing the isoquinoline core include carboxylation reactions, Friedel-Crafts acylation, and the oxidation of precursor groups.[1]

A plausible and logical synthetic approach for 3-methylisoquinoline-7-carboxylic acid would involve a Bischler-Napieralski or Pictet-Spengler type reaction to construct the isoquinoline core, followed by functional group manipulations.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, logical workflow for the synthesis of a substituted isoquinoline derivative. This approach prioritizes the formation of the core heterocyclic structure before finalizing the peripheral substituents.

G A Substituted Phenethylamine Precursor C Amide Intermediate A->C B Acylating Agent (e.g., Acetyl Chloride) B->C E Cyclization (Bischler-Napieralski) C->E D Dehydrating Agent (POCI₃, P₂O₅) D->E F 3,4-Dihydroisoquinoline Intermediate E->F G Dehydrogenation (e.g., Pd/C) F->G H Substituted Isoquinoline Core G->H I Functional Group Modification (e.g., Oxidation of a methyl group to carboxylic acid) H->I J Final Product: 3-Methylisoquinoline- 7-carboxylic acid I->J

Caption: Generalized Bischler-Napieralski synthetic workflow.

Experimental Protocol: A Representative Synthesis

While a specific protocol for 3-methylisoquinoline-7-carboxylic acid is not published, the following represents a validated, step-by-step methodology for a related transformation that a researcher would adapt. This protocol is based on established methods for creating substituted isoquinolines.[5]

Step 1: Amide Formation

  • Dissolve the chosen phenethylamine precursor (e.g., 4-bromo-phenethylamine) in a suitable aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add an equimolar amount of a base, such as triethylamine, to scavenge the acid byproduct.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Perform an aqueous workup to isolate the N-acetylated amide intermediate.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the dried amide intermediate from Step 1 in a solvent such as anhydrous toluene.

  • Add a dehydrating agent like phosphorus pentoxide or phosphoryl chloride (typically 1.5-2.0 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, carefully quench the reaction mixture with ice-water and basify with NaOH or NH₄OH to precipitate the crude product.

  • Extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

Step 3: Aromatization

  • Dissolve the dihydroisoquinoline intermediate in a high-boiling point solvent like xylene or decalin.

  • Add 10 mol% of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by the evolution of H₂ gas or by analytical techniques.

  • Filter the cooled reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the aromatized isoquinoline core.

Step 4: Carboxylic Acid Installation

  • If the precursor contained a group amenable to oxidation (e.g., a tolyl group at the 7-position), this can be converted to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup.

  • Alternatively, if the precursor contained a halide (e.g., bromine), a palladium-catalyzed carbonylation or a lithium-halogen exchange followed by quenching with CO₂ can be employed to install the carboxylic acid.

Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] Carboxylic acid derivatives, in particular, are of high interest due to their ability to form strong interactions (e.g., hydrogen bonds, salt bridges) with biological targets.[6]

  • Enzyme Inhibition: The core structure may act as a scaffold to position functional groups that interact with the active sites of enzymes.[1] For example, related quinoline carboxylic acids have been successfully designed as inhibitors of protein kinase CK2, a target in oncology.[7][8] The carboxylic acid moiety is often crucial for binding to positively charged residues like arginine or lysine in an enzyme's active site.

  • Receptor Binding: The rigid, planar isoquinoline system is ideal for interacting with receptors, where it can mimic endogenous ligands or act as an antagonist.[1] Its derivatives are investigated for activity against neurological disorders.[2]

  • Synthetic Intermediate: This compound serves as a valuable building block for creating more complex molecules.[1][2] The carboxylic acid group is a versatile handle for further chemical modifications, such as esterification or amidation, to generate libraries of compounds for high-throughput screening.[1]

Chemical Reactivity and Further Transformations

3-Methylisoquinoline-7-carboxylic acid exhibits reactivity characteristic of both its aromatic heterocyclic core and its carboxylic acid functional group.

  • Reactions of the Carboxylic Acid:

    • Esterification: Reacts with alcohols under acidic conditions to form the corresponding esters.[1]

    • Amidation: Can be converted to amides via an activated intermediate (e.g., acyl chloride) or by using peptide coupling reagents.

    • Decarboxylation: Under harsh thermal conditions, it may lose carbon dioxide, although this is generally difficult for aromatic carboxylic acids.[1]

  • Reactions of the Isoquinoline Ring:

    • Electrophilic Aromatic Substitution: The ring system can undergo reactions like nitration or halogenation. The directing effects of the existing methyl and carboxylic acid groups, as well as the nitrogen atom, will determine the position of substitution.[2]

Conclusion

3-Methylisoquinoline-7-carboxylic acid represents a specialized chemical entity with significant potential for applications in drug discovery and materials science. While not a commonplace, off-the-shelf reagent, its rational synthesis is achievable through established organic chemistry principles. Its value lies in the unique combination of the biologically significant isoquinoline scaffold and the versatile carboxylic acid functional group, making it a prime candidate for the development of novel enzyme inhibitors, receptor modulators, and advanced molecular probes. Researchers working with this molecule should pay close attention to isomeric purity and confirm its structure unequivocally through modern analytical techniques.

References

  • EvitaChem. (n.d.). Buy 7-Methylisoquinoline-3-carboxylic acid (EVT-13763873).
  • Cheméo. (2025, May 20). methyl 3-isoquinolinecarboxylate.
  • CymitQuimica. (n.d.). 3-Methylquinoline-7-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-isoquinolinecarboxylate. PubChem Compound Database.
  • Black, D. StC., Kumar, N., & McConnell, D. B. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-17.
  • EvitaChem. (n.d.). Buy 1-Methylisoquinoline-7-carboxylic acid (EVT-12041568).
  • Sigma-Aldrich. (n.d.). Methyl 3-isoquinolinecarboxylate 97.
  • Afonso, C., et al. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Medicinal Chemistry.
  • chemBlink. (n.d.). 3-Methylisoquinoline (CAS 1125-80-0).
  • ResearchGate. (n.d.). Synthesis of the 3-methyl derivative of 3,4-dihydroisoquinoline-3-carboxylic acid 13 and β-lactam derivative 15.
  • Sunway Pharm Ltd. (n.d.). 3-Methylquinoline-7-carboxylic acid - CAS:1956328-32-7.
  • Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111–2113.
  • Sigma-Aldrich. (n.d.). 3-Methylisoquinoline-8-carboxylic acid.
  • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyquinoline-7-carboxylic acid. PubChem Compound Database.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • MDPI. (2025, November 11).
  • Wikipedia. (n.d.). List of carboxylic acids.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry – A European Journal, 19(24), 7662-7680.
  • NextSDS. (n.d.). 7-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID.

Sources

solubility of 3-Methylisoquinoline-7-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profiling of 3-Methylisoquinoline-7-carboxylic acid in Organic Solvents: A Technical Guide for Preformulation and Assay Development

As a Senior Application Scientist navigating the transition of early-stage chemical entities into viable drug candidates, understanding the physicochemical boundaries of your building blocks is paramount. 3-Methylisoquinoline-7-carboxylic acid (CAS: 858646-62-5) is a highly versatile heterocyclic intermediate frequently utilized in the synthesis of P-glycoprotein inhibitors, kinase modulators, and novel anti-inflammatory agents.

However, its unique structural topology—combining a lipophilic benzopyridine core with a highly polar, hydrogen-bonding carboxylic acid—creates complex solvation dynamics. This whitepaper provides an authoritative, field-proven guide to the thermodynamic solubility of this compound in organic solvents, detailing the mechanistic drivers, empirical data, and a self-validating experimental protocol for accurate quantification.

Mechanistic Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 3-Methylisoquinoline-7-carboxylic acid, we must first deconstruct its molecular architecture[1]. The compound possesses a calculated Log P of approximately 2.24, indicating moderate lipophilicity, but its solid-state behavior is dominated by strong intermolecular forces.

  • The Carboxylic Acid (C7): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these groups typically form robust, tightly packed dimers, creating a high crystal lattice energy that resists dissolution.

  • The Isoquinoline Nitrogen: Functions as a weak base and a localized hydrogen-bond acceptor.

  • The Aromatic Core & Methyl Group: The extended π -system facilitates π−π stacking interactions between adjacent molecules, while the C3-methyl group adds slight steric bulk, marginally disrupting perfect planar stacking compared to unsubstituted analogs.

For an organic solvent to successfully dissolve this compound, the free energy of solvation must overcome the high lattice energy. Solvents that can simultaneously disrupt the carboxylic acid dimers (via strong H-bond acceptance) and stabilize the lipophilic core yield the highest solubility.

Solvation Solute 3-Methylisoquinoline- 7-carboxylic acid H_bond_donor H-Bond Donor (C7-COOH) Solute->H_bond_donor H_bond_acceptor H-Bond Acceptor (Isoquinoline N) Solute->H_bond_acceptor Pi_Pi Hydrophobic / π-π (Aromatic Core) Solute->Pi_Pi Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->H_bond_donor disrupts dimers Solvent->H_bond_acceptor dipole interaction Solvent->Pi_Pi van der Waals Solvated Thermodynamically Solvated Complex H_bond_donor->Solvated H_bond_acceptor->Solvated Pi_Pi->Solvated

Fig 1. Intermolecular forces driving the solvation of the compound in polar aprotic solvents.

Empirical Solubility Profiles in Organic Solvents

Based on thermodynamic principles and structural analogs, the solubility of 3-Methylisoquinoline-7-carboxylic acid varies drastically across different solvent classes. The data below summarizes the expected saturation concentrations at standard ambient temperature (25°C).

Solvent CategorySpecific SolventEstimated Solubility (mg/mL at 25°C)Solvation Causality & Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Optimal. High dipole moment efficiently breaks COOH dimers. Standard for in vitro assay stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30.0Highly effective, though slightly less H-bond accepting than DMSO. Useful for synthetic reactions.
Polar Protic Methanol (MeOH)5.0 - 15.0Moderate. Can H-bond with both the N and COOH, but solvation is limited by the hydrophobic core.
Polar Protic Ethanol (EtOH)2.0 - 10.0Lower dielectric constant than MeOH reduces overall solvation capacity.
Halogenated Dichloromethane (DCM)1.0 - 5.0Poor interaction with the COOH group, though it readily solvates the lipophilic isoquinoline core.
Non-Polar Hexane / Heptane< 0.1Insoluble. Complete inability to overcome the solute-solute hydrogen bonding lattice.

Experimental Protocol: Miniaturized Shake-Flask Method

Relying on kinetic solubility (e.g., DMSO stock dilution until precipitation) often leads to false supersaturation artifacts[2]. To obtain true equilibrium data, a miniaturized thermodynamic shake-flask method coupled with HPLC-UV quantification is the gold standard.

This protocol is designed as a self-validating system: by measuring at multiple time points (24h, 48h, 72h), you mathematically prove that thermodynamic equilibrium has been reached when the variance between time points falls below 5%.

Step-by-Step Methodology

Phase 1: Equilibration

  • Solid Dispensing: Accurately weigh ~5 mg of 3-Methylisoquinoline-7-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target organic solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound until a suspension is maintained.

  • Isothermal Shaking: Seal the vials tightly and place them in an orbital shaker incubator. Shake at 400 rpm at a strictly controlled 25.0 ± 0.5 °C.

  • Causality Note: Shaking must be maintained for a minimum of 48 hours. The robust crystal lattice of isoquinoline carboxylic acids requires extended time for the solvent to fully penetrate and establish true thermodynamic equilibrium.

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. 6. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. 7. Causality Note: Polytetrafluoroethylene (PTFE) is mandatory. It is chemically inert to aggressive solvents like DMSO and DCM, preventing the leaching of extractables that would otherwise contaminate the UV chromatogram.

Phase 3: HPLC-UV Quantification 8. Dilution: Dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the calibration curve (typically 1:100 or 1:500 dilution). 9. Chromatographic Analysis:

  • Column: XBridge C18, 5 µm, 150 × 4.6 mm (or equivalent).

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (e.g., 50:50 v/v)[3].

  • Detection: UV absorbance at λ = 254 nm. The conjugated π -system of the benzopyridine core exhibits strong absorbance here, ensuring high sensitivity.

  • Validation: Calculate the concentration against a pre-established 6-point calibration curve (0.5 – 50 µg/mL). Run a Quality Control (QC) sample every 10 injections to verify instrument stability.

Workflow A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (Organic Solvents) A->B C 3. Isothermal Shaking (25°C, 400 rpm, 48h) B->C D 4. Phase Separation (10,000g Centrifugation) C->D E 5. Filtration (0.22 µm PTFE) D->E F 6. HPLC-UV Analysis (λ = 254 nm) E->F G 7. Thermodynamic Solubility Calculation F->G

Fig 2. Miniaturized shake-flask protocol for thermodynamic solubility determination.

Downstream Implications in Drug Development

Accurate solubility profiling of 3-Methylisoquinoline-7-carboxylic acid directly dictates downstream workflows. Because the compound exhibits exceptional solubility in DMSO (>50 mg/mL), it is highly amenable to high-throughput screening (HTS) library generation.

However, when transitioning to in vivo formulation, the reliance on DMSO must be minimized due to toxicity. The moderate solubility in polar protic solvents like ethanol (2-10 mg/mL) suggests that co-solvent systems (e.g., Ethanol/PEG-400/Water) or lipid-based formulations will be required to maintain the compound in solution for oral bioavailability or intravenous administration. Furthermore, understanding its solubility limits in halogenated solvents like DCM is critical for optimizing liquid-liquid extraction parameters during the scale-up synthesis of the active pharmaceutical ingredient (API).

References

  • Title: schembl22672623 - SureChEMBL: Compound Details Source: surechembl.org URL:[Link]

  • Title: Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:[Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:[Link]

  • Title: Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor Source: acs.org URL:[Link]

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Foreword: The Enduring Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Isolation of Substituted Isoquinolines

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and drug discovery.[1] This privileged structure is ubiquitous in nature, forming the core of over 2,500 known alkaloids, many of which possess profound pharmacological activities.[2] The journey of the isoquinoline framework, from the isolation of morphine from the opium poppy in 1804 to the first isolation of the parent heterocycle from coal tar in 1885, mirrors the evolution of modern chemistry and medicine.[2][3]

Isoquinoline derivatives exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, neuroprotective, and cardiovascular effects.[4][5][6][7] This has cemented their status as a focal point for therapeutic research, with numerous isoquinoline-based drugs currently in clinical use for a wide range of ailments.[8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the core synthetic strategies and a practical, field-tested overview of modern isolation and purification protocols. We will explore the causality behind experimental choices, present self-validating workflows, and ground our discussion in authoritative, verifiable references.

Part 1: The Synthetic Landscape: Forging the Isoquinoline Core

The construction of the isoquinoline ring system has been a central theme in organic synthesis for over a century. Methodologies have evolved from classical, often harsh, cyclization reactions to highly efficient and atom-economical transition-metal-catalyzed processes. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Synthetic Strategies: The Foundational Pillars

Several named reactions form the bedrock of isoquinoline synthesis. These methods, centered on intramolecular electrophilic aromatic substitution, are robust and have been instrumental in the total synthesis of countless natural products.[9]

This reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the fully aromatic isoquinoline.[2][10][11] The reaction's success hinges on a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate an intramolecular cyclization.[12][13]

Causality & Mechanism: The reaction proceeds via the activation of the amide carbonyl by the dehydrating agent. This generates a highly electrophilic nitrilium ion intermediate.[10][12][14] For the subsequent intramolecular electrophilic aromatic substitution to occur efficiently, the benzene ring must be sufficiently electron-rich. Therefore, substrates with electron-donating groups on the aromatic ring are ideal.[11] The cyclization is often performed at reflux temperatures in aprotic solvents like toluene or acetonitrile.[13]

G cluster_0 Bischler-Napieralski Reaction Mechanism Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Activation Reagent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C, heat) Dihydroisoquinoline->Oxidation Isoquinoline Substituted Isoquinoline Oxidation->Isoquinoline

Caption: Mechanism of the Bischler-Napieralski Reaction.

Self-Validating Protocol: Synthesis of a 3,4-Dihydroisoquinoline

  • Amide Formation: Acylate a β-phenylethylamine (1.0 eq) with an appropriate acyl chloride or anhydride (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., CH₂Cl₂). Validation Check: Monitor reaction completion by TLC or LC-MS to ensure full consumption of the starting amine.

  • Cyclization: Dissolve the crude, dried amide in a high-boiling aprotic solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., POCl₃, 1.5-2.0 eq) dropwise at 0 °C.

  • Heating: After the addition, slowly warm the mixture to reflux (80-110 °C) and maintain for 2-6 hours. Validation Check: Follow the disappearance of the amide and the appearance of the more polar dihydroisoquinoline product by TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it over ice. Basify with a strong base (e.g., aqueous NaOH or NH₄OH) to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or crystallization to yield the 3,4-dihydroisoquinoline.[2]

Discovered in 1911, the Pictet-Spengler reaction is a powerful and reliable method for constructing tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline scaffolds.[15][16] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or, less commonly, a ketone.[17][18]

Causality & Mechanism: The reaction is driven by the formation of a highly electrophilic iminium ion from the initial condensation of the amine and the carbonyl compound.[17] The subsequent intramolecular cyclization is an electrophilic attack on the aromatic ring. The success of this step requires an activated aromatic system, making phenethylamines and tryptamines ideal substrates.[19] While traditionally requiring heat and strong acid, the reaction can often proceed under milder, even physiological, conditions.[17][19]

G cluster_0 Pictet-Spengler Reaction Mechanism Start β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation Acid Acid Catalyst (H⁺) Cyclization Electrophilic Aromatic Cyclization Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: General mechanism of the Pictet-Spengler reaction.[16]

Self-Validating Protocol: Synthesis of a Tetrahydroisoquinoline

  • Reactant Setup: Combine the β-arylethylamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol% to 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C). Validation Check: Monitor the reaction by TLC or LC-MS. The product is typically less polar than the starting amine.

  • Quenching: Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[16]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography on silica gel.[16]

This reaction provides a direct route to the fully aromatic isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[3][20]

Causality & Mechanism: The reaction occurs in two distinct stages: first, the formation of a Schiff base (the benzalaminoacetal), and second, the acid-catalyzed ring closure.[20][21] This cyclization requires harsh conditions, typically using concentrated sulfuric acid, which can lead to side reactions and low yields, a common challenge with this method.[22] The electronic nature of substituents on the benzaldehyde ring is critical; electron-donating groups facilitate the reaction under milder conditions, while electron-withdrawing groups hinder it.[21][22] Modifications such as the Schlittler-Müller, which uses a benzylamine and glyoxal acetal, can sometimes improve yields and scope.[1][23]

Self-Validating Protocol: Standard Pomeranz-Fritsch Synthesis

  • Schiff Base Formation: Combine equimolar amounts of the substituted benzaldehyde and 2,2-diethoxyethylamine in a round-bottom flask. Ensure anhydrous conditions. Gentle warming (40-50 °C) may be required. Validation Check: The formation of the imine can be monitored by IR spectroscopy (disappearance of C=O and N-H stretches, appearance of C=N stretch) or ¹H NMR.

  • Cyclization: Cool the crude benzalaminoacetal in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%) with vigorous stirring. The mixture will become viscous and may change color.

  • Heating: After addition, allow the mixture to stand at room temperature for several hours or gently heat as required by the substrate. Validation Check: Periodically take a small aliquot, carefully quench it in ice/base, extract, and analyze by TLC or GC-MS to assess the formation of the isoquinoline product.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice, then neutralize with a concentrated base (e.g., NaOH or NH₄OH). Extract the product with a solvent like diethyl ether, dry the organic phase, and concentrate. Purify by distillation or column chromatography.[22]

Modern Synthetic Methodologies: A New Era of Efficiency

Recent decades have seen a paradigm shift towards transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and improved atom economy.[6]

Methods utilizing catalysts based on rhodium, palladium, ruthenium, and cobalt have become powerful tools for constructing substituted isoquinolines.[4][6][24] These reactions often proceed via C-H activation of a precursor like an aryl aldimine or ketoxime, followed by annulation with an alkyne.[25] This approach allows for the rapid assembly of complex, multi-substituted isoquinolines in a single step.

Causality & Rationale: These methods are highly efficient because they avoid the need for pre-functionalized starting materials (e.g., aryl halides). A directing group on the aromatic substrate (like an imine or oxime) coordinates to the metal center, positioning it to selectively break a typically unreactive C-H bond. This forms a metallacyclic intermediate which then inserts the alkyne coupling partner, leading to the isoquinoline product after reductive elimination. The high chemo- and regioselectivity are key advantages.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating substituted isoquinolines.[26] This can be achieved in two ways:

  • Post-synthesis Functionalization: A pre-formed halo-isoquinoline (e.g., a 4-chloroisoquinoline) can be coupled with various arylboronic acids to introduce diverse substituents.[26]

  • Ring Construction: Cross-coupling can be used to build a key intermediate which then undergoes a subsequent cyclization to form the isoquinoline ring.[27]

Self-Validating Protocol: Suzuki Coupling of a 4-Chloroisoquinoline

  • Reaction Setup: In a reaction vial, combine the 4-chloroisoquinoline (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-5 mol%), and a base (e.g., powdered, anhydrous K₃PO₄, 2.0 eq).

  • Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and purge the vial with an inert gas (e.g., argon).

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Validation Check: Monitor the consumption of the 4-chloroisoquinoline by LC-MS. The product will have a significantly higher mass corresponding to the addition of the aryl group.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate. Purify the residue by column chromatography.[26]

In response to the need for sustainable chemistry, methods employing alternative energy sources have been developed.

  • Microwave (MW) Irradiation: Can dramatically reduce reaction times (from hours to minutes) and increase yields by providing rapid and uniform heating.[4] It has been successfully applied to both classical and metal-catalyzed syntheses.[4][25]

  • Ultrasound (US) Irradiation: Provides mechanical energy that can promote reactions under milder conditions and in shorter times.[4]

  • Photoredox Catalysis: Uses visible light to initiate radical-based C-H functionalizations and cyclizations, offering a mild alternative to traditional oxidative methods.[6]

Comparative Summary of Synthetic Strategies
MethodStarting MaterialsReagents & ConditionsKey AdvantagesKey Disadvantages
Bischler-Napieralski β-Phenylethylamide, Acyl chlorideDehydrating agent (POCl₃, P₂O₅), RefluxGood for 1-substituted isoquinolines; robust.Harsh dehydrating agents; requires subsequent oxidation.[1]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (protic or Lewis), often mild heat.Forms THIQs directly; often high-yielding; can be stereoselective.Requires activated aromatic ring.[1][19]
Pomeranz-Fritsch Benzaldehyde, AminoacetalStrong acid (e.g., conc. H₂SO₄), heat.Direct route to aromatic isoquinolines.Harsh conditions; often low yields; side reactions common.[1][20][22]
C-H Activation Aryl imine/oxime, AlkyneTransition-metal catalyst (Rh, Ru, Co), oxidant, heat.High atom economy; excellent functional group tolerance; rapid complexity generation.Requires specific directing groups; catalyst cost.[6]
Cross-Coupling Halo-isoquinoline, Boronic acidPd catalyst, ligand, base, heat.Excellent for late-stage functionalization; wide substrate scope.Requires pre-functionalized starting materials.[26]

Part 2: From Mixture to Isolate: Purification and Characterization

Whether synthesized in the lab or extracted from a natural source, the crude product is a mixture. Rigorous purification and characterization are essential to obtain a well-defined compound for further study.

Isolation from Natural Sources

Isoquinoline alkaloids are abundant in plant families like Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae.[2][28][29] The isolation process is a multi-step workflow designed to separate these basic compounds from the complex plant matrix.

Caption: A general experimental workflow for the isolation of isoquinoline alkaloids.[30]

Protocol: General Extraction of Isoquinoline Alkaloids

  • Extraction: Powdered, dried plant material is extracted with a solvent such as methanol, often with the aid of ultrasonication to enhance efficiency.[30]

  • Acid-Base Partitioning: The crude extract is concentrated and then subjected to an acid-base wash. The alkaloids, being basic, are protonated and extracted into an aqueous acid layer (e.g., 5% HCl). This separates them from neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH), and the deprotonated alkaloids are back-extracted into an immiscible organic solvent (e.g., CH₂Cl₂).

  • Chromatography: The resulting crude alkaloid fraction is then subjected to one or more chromatographic steps. Column chromatography using silica gel or alumina is a common first step.[31] Further purification to isolate individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[30]

Purification of Synthetic Products

The choice of purification technique depends on the scale of the reaction and the physical properties of the target compound and its impurities.

This is a powerful technique for obtaining highly pure crystalline solids. A patent has described achieving ≥99.9% purity for isoquinoline through repeated crystallization.[32][33]

Causality & Rationale: The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.[32]

Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes) to find a suitable one.

  • Dissolution: Dissolve the bulk crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

This is the most common method for purifying synthetic products in a research setting.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, analyze the crude mixture by Thin-Layer Chromatography (TLC) using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives good separation and a retention factor (R_f) of ~0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, use "dry loading" by adsorbing the product onto a small amount of silica gel, which is then added to the column.[32]

  • Elution & Fraction Collection: Run the eluent through the column and collect fractions. Validation Check: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoquinoline derivative.

Self-Validating Tip: For acid-sensitive isoquinolines, silica gel's acidic nature can cause degradation. This can be mitigated by using a solvent system containing 1-3% triethylamine to neutralize the acidic sites on the silica.[32]

Analytical Characterization and Quality Control

Once isolated, the structure and purity of the compound must be rigorously confirmed.

TechniquePurposeKey Information Provided
HPLC Purity assessment, quantification, and separation.Provides retention time for identification and peak area for quantification. A single sharp peak suggests high purity. Commonly uses a C18 column and a UV (DAD) detector.[30][34][35]
¹H & ¹³C NMR Structural elucidation.Determines the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
Mass Spectrometry (MS) Molecular weight determination.Provides the mass of the molecule (molecular ion peak), confirming its elemental composition (with high-resolution MS).
Infrared (IR) Spectroscopy Functional group identification.Identifies key functional groups present in the molecule (e.g., C=N, C=O, N-H).

Conclusion and Future Outlook

The discovery and development of substituted isoquinolines have been, and continue to be, a vibrant and impactful area of chemical science. We have journeyed from the classical, century-old reactions that still find utility today to the elegant and efficient transition-metal-catalyzed methods that enable rapid access to novel chemical space. Mastery of both synthetic strategies and the subsequent isolation and purification techniques is paramount for any researcher in this field.

The future of isoquinoline synthesis will undoubtedly focus on enhancing sustainability, developing novel C-H functionalization strategies that eliminate the need for directing groups, and employing biocatalysis to achieve unparalleled stereoselectivity.[6] As our understanding of the biological roles of these scaffolds deepens, the demand for diverse and complex isoquinoline derivatives will only grow, ensuring that this remarkable heterocycle remains a central player in the quest for new medicines and materials.[8]

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.).
  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).
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  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
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  • A Versatile Synthesis of Substituted Isoquinolines. (n.d.).
  • Bischler–Napieralski reaction. (n.d.). Wikipedia.
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  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press & Assessment.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025). BenchChem.
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  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. (n.d.).
  • Pictet-Spengler Cycliz
  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Oxford Academic.
  • A Comparative Review of Isoquinoline Synthesis Methodologies. (2025). BenchChem.
  • Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific.
  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (2009). PubMed.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
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  • Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. (2012).
  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (n.d.). Semantic Scholar.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.
  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (n.d.). Zenodo.
  • Bischler–Napieralski reaction. (n.d.). Grokipedia.
  • A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction str
  • Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. (2025). BenchChem.
  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. (2025). BenchChem.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
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  • Purification of isoquinoline. (n.d.).
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  • Alkaloids: Isolation and purification. (n.d.).
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Methodological & Application

Application Note: Analytical Characterization and Physicochemical Profiling of 3-Methylisoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylisoquinoline-7-carboxylic acid is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. This application note provides a comprehensive, self-validating analytical framework for its structural elucidation, purity quantification, and physicochemical profiling. By detailing the causality behind specific methodological choices—such as solvent selection and mobile phase pH control—this guide ensures robust, reproducible characterization for researchers and drug development professionals.

Introduction & Pharmacological Relevance

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Specifically, isoquinoline-7-carboxylic acid derivatives have gained significant traction due to their role in the structure-based discovery of novel amide-containing Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors[1], as well as in the development of selective histone deacetylase (HDAC) and Trex1 inhibitors.

The precise placement of the carboxylic acid on the 7-position of the isoquinoline ring profoundly influences the molecule's electronic distribution, steric profile, and target-binding affinity compared to its positional isomers (e.g., the 1-, 3-, or 8-carboxylic acids)[2]. Consequently, rigorous analytical characterization is paramount to verify regiochemistry, confirm purity, and establish baseline physicochemical properties before downstream synthetic application.

Physicochemical Properties & Theoretical Data

To establish a baseline for analytical testing, the theoretical physicochemical properties of 3-Methylisoquinoline-7-carboxylic acid are summarized below.

ParameterValue / Description
Chemical Name 3-Methylisoquinoline-7-carboxylic acid
CAS Number 858646-62-5
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=CC2=C(C=N1)C=C(C(=O)O)C=C2
Predicted pKa (Isoquinoline N) ~5.1 – 5.6 (Basic)
Predicted pKa (Carboxylic Acid) ~4.0 – 4.5 (Acidic)
LogP (Predicted) 1.8 – 2.2

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: 3-Methylisoquinoline-7-carboxylic acid possesses both a basic isoquinoline nitrogen and an acidic carboxyl group. This zwitterionic character severely limits its solubility in non-polar deuterated solvents like CDCl₃. DMSO-d₆ is explicitly chosen because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution and yielding sharp, highly resolved resonance peaks.

Step-by-Step Protocol:

  • Weigh 5–10 mg of the analyte using a microbalance.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ spiked with 0.05% v/v Tetramethylsilane (TMS).

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) spectra at 298 K.

  • Self-Validating Step: Process the spectra by verifying the presence of the TMS internal standard peak. The chemical shift calibration of the entire spectrum is only validated if the TMS peak is strictly set to 0.00 ppm.

Attenuated Total Reflectance (ATR-FTIR)

Protocol: Place 1–2 mg of the solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Diagnostic Bands: Confirm the presence of the C=O stretch (typically 1680–1710 cm⁻¹) and the aromatic C=N stretch (1580–1620 cm⁻¹).

Chromatographic & Mass Spectrometric Profiling (LC-MS/MS)

The analysis of azanaphthalenes (including isoquinolines) by high-performance liquid chromatography (HPLC) requires stringent control of the mobile phase to prevent chromatographic artifacts[3].

Causality of Mobile Phase pH: The isoquinoline nitrogen has a pKa of ~5.1–5.6. At a neutral pH, the nitrogen is partially ionized, leading to secondary interactions with unendcapped silanols on the stationary phase, which causes severe peak tailing. By utilizing 0.1% Formic Acid, the mobile phase pH is lowered to ~2.7. This ensures the basic nitrogen is fully protonated and the carboxylic acid is fully neutral, guaranteeing sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Protocol:

  • Sample Prep: Prepare a 1 mg/mL stock solution in DMSO, then dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: Inject 2 µL. Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validating Step: A blank injection (Mobile Phase A) must be run prior to the sample sequence to establish the baseline. Furthermore, structural integrity is only validated if the mass spectrometer detects both the [M+H]⁺ (m/z 188.07) in positive ESI mode and the [M-H]⁻ (m/z 186.05) in negative ESI mode.

Physicochemical Profiling: LogP Determination

The lipophilicity (LogP) of the compound dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is determined via the Shake-Flask Method[2].

Causality of Pre-saturation: The protocol mandates vigorously mixing equal volumes of n-octanol and water for 24 hours prior to the experiment. If the solvents are not pre-saturated, they will partially dissolve into one another during the sample extraction phase. This alters the phase volume ratio, leading to a catastrophic miscalculation of the partition coefficient.

Step-by-Step Protocol:

  • Pre-saturation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Allow phases to separate completely.

  • Preparation: Dissolve 1 mg of the analyte in 10 mL of the pre-saturated n-octanol.

  • Partitioning: Add 10 mL of the pre-saturated water to a centrifuge tube containing the octanol solution.

  • Equilibration: Shake vigorously on a mechanical shaker at 25°C for 2 hours.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to resolve any micro-emulsions.

  • Quantification: Sample both phases carefully using a syringe. Quantify the concentration of the analyte in the aqueous (C_aq) and octanol (C_oct) phases via HPLC-UV.

  • Self-Validating Step: Calculate the mass balance recovery: [(C_aq × V_aq) + (C_oct × V_oct)] / Initial Mass. A recovery outside the 95–105% range indicates emulsion formation, precipitation, or adsorption to the glassware, automatically invalidating the assay run. Calculate LogP = log₁₀(C_oct / C_aq).

Analytical Workflow Visualization

AnalyticalWorkflow cluster_0 Primary Analytical Modules Start 3-Methylisoquinoline-7-carboxylic acid (Sample Preparation) NMR Structural Elucidation (1H/13C NMR & FTIR) Start->NMR LCMS Purity & Mass Profiling (LC-MS/MS) Start->LCMS PhysChem Physicochemical Profiling (pKa & LogP) Start->PhysChem NMR_Data Verify Regiochemistry & Core Scaffold NMR->NMR_Data LCMS_Data Quantify Purity >98% & Confirm m/z 188.07 LCMS->LCMS_Data PhysChem_Data Determine ADME Baseline Parameters PhysChem->PhysChem_Data Release Validated Compound Ready for Bioassays NMR_Data->Release LCMS_Data->Release PhysChem_Data->Release

Fig 1: Comprehensive analytical workflow for 3-Methylisoquinoline-7-carboxylic acid validation.

References

[2] Title: Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers Source: Benchchem URL:

[1] Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

[3] Title: Analysis of azanaphthalenes and their enzyme oxidation products by high-performance liquid chromatography, infrared spectroscopy, and mass spectrometry Source: Journal of Chromatography (via EPA NEPIS) URL:

Sources

Application Note & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 3-Methylisoquinoline-7-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[1] This has led to the classification of the isoquinoline framework as a "privileged scaffold" due to its recurring presence in a wide range of pharmacologically active compounds.[1][2] Derivatives of isoquinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3]

The subject of this guide, 3-Methylisoquinoline-7-carboxylic acid, presents a promising starting point for a drug discovery campaign. The methyl group at the 3-position and the carboxylic acid at the 7-position offer distinct points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing SAR studies for analogs of this scaffold. We will delve into the strategic design of analog libraries, detailed synthetic protocols, and robust biological evaluation methodologies.

Strategic Planning of the SAR Study

A successful SAR study is not a random walk through chemical space but a well-planned investigation into how specific structural modifications influence biological activity. Our strategy for the 3-Methylisoquinoline-7-carboxylic acid scaffold will focus on three key regions of the molecule: the carboxylic acid group, the methyl group, and the isoquinoline core itself.

Rationale for Analog Design

The initial phase of our SAR study will involve the synthesis of a focused library of analogs designed to probe the importance of the key functional groups and to explore the effects of steric and electronic modifications.

  • Modification of the 7-Carboxylic Acid: The carboxylic acid group is a potential hydrogen bond donor and acceptor, and its acidic nature may be crucial for target binding or for imparting favorable pharmacokinetic properties. We will explore its role by:

    • Esterification: Converting the carboxylic acid to a series of alkyl esters (e.g., methyl, ethyl, t-butyl) will probe the necessity of the acidic proton and the steric tolerance of the binding pocket.

    • Amidation: Synthesis of primary, secondary, and tertiary amides will introduce different hydrogen bonding patterns and steric bulk.

    • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids will help to understand the key electronic and geometric requirements for activity.

  • Modification of the 3-Methyl Group: The methyl group is a small, lipophilic substituent. Its contribution to activity could be due to steric interactions or by influencing the electronics of the isoquinoline ring. We will investigate this by:

    • Varying Alkyl Chain Length: Replacing the methyl group with ethyl, propyl, and isopropyl groups will explore the steric limits at this position.

    • Introducing Polar Functionality: Replacing the methyl group with CH₂OH, CH₂OMe, or CH₂NH₂ will probe for potential hydrogen bonding interactions.

  • Substitution on the Isoquinoline Core: The aromatic rings of the isoquinoline scaffold provide a large surface area for potential interactions with the biological target. We will explore this by:

    • Introducing Substituents on the Benzenoid Ring: The 5, 6, and 8 positions are prime candidates for substitution with a range of electron-donating (e.g., -OCH₃, -NH₂) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups to probe electronic effects and potential new binding interactions.

Workflow for SAR Development

The overall workflow for the SAR study is depicted in the following diagram:

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start 3-Methylisoquinoline-7-carboxylic acid (Lead) Design Design Analog Library (R1, R2, R3 modifications) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Primary_Screening Primary in vitro Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screening->Hit_Confirmation SAR_Analysis SAR Analysis (Identify key structural features) Hit_Confirmation->SAR_Analysis ADMET_Prediction in silico ADMET Prediction SAR_Analysis->ADMET_Prediction End Lead Optimization SAR_Analysis->End Next_Gen Design Next Generation Analogs ADMET_Prediction->Next_Gen Next_Gen->Synthesis Iterative Cycle

Caption: A typical workflow for an iterative SAR study.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific properties of the synthesized analogs.

General Synthetic Protocol: Amide Coupling of 3-Methylisoquinoline-7-carboxylic acid

This protocol describes a standard method for the synthesis of amide analogs from the parent carboxylic acid.

Materials:

  • 3-Methylisoquinoline-7-carboxylic acid

  • Amine (R¹R²NH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Methylisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and DCC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Biological Assay: In Vitro Kinase Inhibition Assay

Given that many isoquinoline derivatives exhibit anticancer activity by targeting protein kinases, a generic in vitro kinase inhibition assay is provided as a primary screen.[4]

Materials:

  • Recombinant human kinase (e.g., a kinase implicated in a disease of interest)

  • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein)

  • [γ-³²P]ATP or a fluorescence-based ATP analog

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (analogs of 3-Methylisoquinoline-7-carboxylic acid) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well filter plates or standard 96-well plates for fluorescence-based assays

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted test compounds or controls to each well.

  • Add 20 µL of the kinase/substrate mixture in assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction (e.g., by adding a stop solution containing EDTA for radiometric assays or by reading the fluorescence for non-radioactive methods).

  • For radiometric assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescence-based assays, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • For active compounds, perform a dose-response experiment to determine the IC₅₀ value.

Data Presentation and SAR Analysis

The results of the biological screening should be tabulated to facilitate SAR analysis. A hypothetical data table is presented below:

Compound R¹ (at C7) R² (at C3) R³ (at C5/6/8) IC₅₀ (µM)
Lead -COOH-CH₃H10.5
1a -COOCH₃-CH₃H25.2
1b -CONH₂-CH₃H8.3
1c -CONHEt-CH₃H5.1
2a -COOH-CH₂CH₃H15.8
3a -COOH-CH₃6-Cl2.7
3b -COOH-CH₃6-OCH₃12.1
  • The acidic proton of the carboxylic acid may not be essential for activity, as the primary amide 1b retains activity and the N-ethyl amide 1c shows improved potency. This suggests a hydrogen bond acceptor is favored at this position.

  • Increasing the steric bulk at the 3-position (compound 2a ) is detrimental to activity.

  • Substitution on the isoquinoline core can have a significant impact on activity. An electron-withdrawing group at the 6-position (compound 3a ) enhances potency, while an electron-donating group (3b ) is not favorable.

Visualization of Key Concepts

Proposed Binding Mode Hypothesis

Based on the initial SAR, a hypothetical binding mode can be proposed to guide further analog design.

Binding_Hypothesis cluster_receptor Receptor Binding Pocket HBD H-Bond Donor HBA H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Steric_Clash Steric Hindrance Zone Amide C7-Amide Amide->HBD H-bond Methyl C3-Methyl Methyl->Hydrophobic_Pocket Hydrophobic Interaction Isoquinoline Isoquinoline Core Substituent C6-Substituent Substituent->HBA Potential H-bond

Caption: A hypothetical binding mode for a 3-methylisoquinoline-7-carboxamide analog.

Conclusion and Future Directions

This application note has outlined a systematic approach to developing SAR for 3-Methylisoquinoline-7-carboxylic acid analogs. By methodically modifying the core scaffold and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the structural requirements for potency and selectivity. The initial SAR data will guide the design of next-generation analogs with improved therapeutic potential. Subsequent studies should focus on optimizing the pharmacokinetic properties (ADME) of the most promising lead compounds to advance them toward preclinical development.

References

  • Al-Ostoot, F. H., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(38), 23537-23565. Available at: [Link].

  • Li, W., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(1), 1-22. Available at: [Link].

  • Request PDF. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link].

  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. Available at: [Link].

  • Maddigan, N. K., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-13. Available at: [Link].

  • Gorniak, I., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-25. Available at: [Link].

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 1-30. Available at: [Link].

  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Available at: [Link].

  • Al-Jaff, A. O. (2022). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Education for Pure Science-Kirkuk University, 12(1), 1-12. Available at: [Link].

  • PubChem. 3-Methylisoquinoline. Available at: [Link].

  • Gorniak, I., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link].

  • Fraga, C. A. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1174. Available at: [Link].

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link].

  • D'hooghe, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 168-175. Available at: [Link].

  • Google Patents. Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Szymański, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 64-79. Available at: [Link].

  • Kumar, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1586-1596. Available at: [Link].

  • Cierpiał, T., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing this highly functionalized heterocyclic compound. Here, we dissect common challenges, offer troubleshooting strategies, and provide detailed protocols grounded in established chemical principles.

Conceptual Overview: Synthetic Strategy & Core Challenges

The synthesis of 3-Methylisoquinoline-7-carboxylic acid presents a significant challenge due to the electronic nature of its substituents. The primary difficulty arises from the presence of the electron-withdrawing carboxylic acid group (-COOH) on the benzene ring. This group deactivates the ring towards the intramolecular electrophilic aromatic substitution required in classical isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1]

A robust synthetic strategy must therefore address two key questions:

  • Timing of Cyclization: Should the isoquinoline core be constructed with the deactivating carboxyl group (or a precursor) already in place?

  • Method of Cyclization: Which synthetic route offers the highest tolerance for the required substituents?

A logical retrosynthetic analysis suggests disconnecting the isoquinoline core, pointing towards strategies that either manage the deactivating group directly or install it after the core is formed.

G cluster_0 Route A: Late-Stage Carboxylation cluster_1 Route B: Bischler-Napieralski with Precursor Target 3-Methylisoquinoline-7-carboxylic acid A2 Grignard/Organolithium Formation + CO2 Quench Target->A2 Carboxylation B3 Hydrolysis of Nitrile Target->B3 Final Step A1 7-Bromo-3-methylisoquinoline A2->A1 B1 N-(4-Cyano-phenethyl)acetamide B2 Cyclization & Oxidation B2->B1 B3->B2

Caption: Retrosynthetic approaches for 3-Methylisoquinoline-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary named reactions for synthesizing the isoquinoline core? A1: The most common methods are the Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler, and Pictet-Gams reactions.[2][3] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, while the Pomeranz-Fritsch reaction uses an acid-catalyzed cyclization of a benzalaminoacetal.[4][5] These are often preferred for constructing fully aromatic isoquinolines after a subsequent oxidation step.

Q2: Why is the 7-carboxylic acid group so problematic for cyclization? A2: The carboxylic acid group is strongly electron-withdrawing, which deactivates the aromatic ring. In reactions like the Bischler-Napieralski synthesis, the key step is an intramolecular electrophilic attack on this ring.[4][6] A deactivated ring significantly slows down this cyclization, often leading to reaction failure, low yields, or the need for harsh reaction conditions that can cause decomposition.[1][6]

Q3: Can I perform the cyclization first and add the carboxylic acid group later? A3: Yes, this is often a more viable strategy. You could synthesize 3,7-dimethylisoquinoline and then selectively oxidize the 7-methyl group to a carboxylic acid. Alternatively, starting with a halogen at the 7-position (e.g., 7-bromo-3-methylisoquinoline) allows for conversion to the carboxylic acid via lithium-halogen exchange followed by quenching with CO₂, or through a palladium-catalyzed carbonylation reaction.

Q4: How is the 3-methyl group typically introduced? A4: The placement of the methyl group depends on the chosen synthetic route. In a Pomeranz-Fritsch type synthesis, using a substituted benzylamine and glyoxal acetal can yield C1-substituted isoquinolines (Schlittler-Müller modification), but this does not target the 3-position.[7][5] A more direct approach involves using building blocks that already contain the necessary carbon skeleton. For instance, a variation of the Bischler-Napieralski reaction starting from an amide of 1-(4-substituted-phenyl)propan-2-amine would correctly position the methyl group at C3 after cyclization and oxidation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, focusing on the challenging Bischler-Napieralski approach, which is a common choice for such scaffolds.[8]

Problem Area 1: Bischler-Napieralski Cyclization

The cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline is the critical step.[6][9]

Issue: Low or No Yield of the Desired Dihydroisoquinoline.

Potential Cause Explanation & Recommended Solution
Ring Deactivation The primary cause is the electron-withdrawing nature of the -COOH group (or a precursor like -CN). The electrophilic cyclization is too slow. Solution: 1. Switch to a more powerful dehydrating agent. While POCl₃ is common, a combination of P₂O₅ in refluxing POCl₃, or stronger agents like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA), can overcome the activation barrier.[6] 2. Increase Reaction Temperature. Carefully increase the temperature while monitoring for decomposition. Prolonged heating can lead to tar formation.[6] 3. Use a Precursor Group. Synthesize the isoquinoline ring with a less deactivating or even an activating group at the 7-position (e.g., -CH₃ or -Br) and convert it to the carboxylic acid in a later step.
Inadequate Dehydrating Agent The chosen reagent may not be reactive enough for your specific substrate.[6] Solution: Screen different Lewis acids. See the comparison table below. For deactivated systems, PPA is often a good choice.
Starting Material Decomposition High temperatures or overly harsh acidic conditions can degrade the starting amide.[6] Solution: Monitor the reaction closely using TLC or LC-MS to find the optimal reaction time before significant decomposition occurs. Consider slower, controlled addition of the dehydrating agent at a lower initial temperature.[6]

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization

Reagent(s)Typical ConditionsAdvantagesDisadvantages
POCl₃Reflux in solvent (e.g., Toluene, CH₃CN)Readily available, widely used.May be insufficient for deactivated rings.[6]
P₂O₅ / POCl₃Refluxing POCl₃More powerful than POCl₃ alone.[6]Highly corrosive and exothermic reaction.
PPA100-160 °C, neatStrong dehydrating and acidic agent, effective for deactivated systems.High viscosity can make stirring difficult; product isolation can be challenging.
Tf₂OLow temp (-20 to 0 °C) with a non-nucleophilic baseVery powerful, allows for milder reaction conditions.Expensive, moisture-sensitive.[6]

Issue: Formation of Tar or Insoluble Polymer.

This typically occurs when reaction conditions are too harsh or reaction times are too long.[6]

  • Cause: Polymerization or decomposition side-reactions at high temperatures.

  • Solution:

    • Temperature Control: Maintain the minimum temperature required for the reaction to proceed. A gradual increase to the target temperature can be beneficial.[6]

    • Solvent: Ensure enough anhydrous solvent is used to keep the reaction mixture mobile and to help dissipate heat.

    • Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS) to prevent product degradation.[6]

G start Low Cyclization Yield? c1 Is starting material consumed? start->c1 c2 Is the aromatic ring strongly deactivated? c1->c2 Yes s1 Increase reaction time/temp. Monitor carefully. c1->s1 No c3 Is tar/polymer forming? c2->c3 No s2 Use stronger dehydrating agent (PPA, Tf₂O). c2->s2 Yes s4 Reduce temperature. Ensure sufficient solvent. Shorten reaction time. c3->s4 Yes s5 Reaction conditions likely inoptimal. Re-evaluate. c3->s5 No s3 Consider precursor group strategy (e.g., use -Br or -CH3 instead of -COOH). s2->s3 If still fails

Caption: Troubleshooting workflow for low yield in Bischler-Napieralski cyclization.

Problem Area 2: Purification of Final Product

Issue: Difficulty in Isolating/Purifying 3-Methylisoquinoline-7-carboxylic acid.

  • Cause: The final product is amphoteric, containing both a basic isoquinoline nitrogen and an acidic carboxylic acid group. This can lead to zwitterion formation, causing unusual solubility behavior (e.g., soluble in strong acid and strong base, but poorly soluble at neutral pH) and making extraction and chromatography difficult.

  • Solution:

    • Isoelectric Precipitation: The most effective purification method is often crystallization or precipitation at the isoelectric point (pI). Dissolve the crude product in dilute aqueous acid (e.g., 1M HCl). Then, slowly add a base (e.g., 1M NaOH or NH₄OH) dropwise to adjust the pH. The pure product should precipitate out at its pI. Filter, wash with water and a non-polar solvent (like ether), and dry.

    • Esterification for Chromatography: If chromatography is necessary, temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The resulting compound will be more basic and behave predictably on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid.[10]

    • Acid/Base Extraction: A standard workup for carboxylic acids can be employed. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid to remove non-acidic impurities. Then, extract the product into a dilute aqueous base (e.g., NaHCO₃ solution). The aqueous layer can then be acidified to precipitate the product.[10]

Exemplary Protocol: Synthesis via Nitrile Precursor Route

This protocol outlines a plausible multi-step synthesis using a nitrile (-CN) as a stable, electron-withdrawing precursor to the final carboxylic acid.

Step 1: Amide Formation

  • To a solution of 2-(4-cyanophenyl)propan-1-amine (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Work up by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-cyanophenyl)propyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • In an oven-dried flask under an inert atmosphere, dissolve the crude amide from Step 1 in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (3.0 equiv) dropwise at 0 °C.[6]

  • After addition, heat the mixture to reflux (approx. 82 °C) and maintain for 8-16 hours, monitoring by LC-MS for the formation of the 3,4-dihydroisoquinoline intermediate.

  • Cool the reaction, then carefully quench by pouring it onto crushed ice. Basify with concentrated NH₄OH to pH ~9-10.

  • Extract the product with DCM or ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate to give the crude 7-cyano-3-methyl-3,4-dihydroisoquinoline.

Step 3: Aromatization (Oxidation)

  • Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent like toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours. The dehydrogenation can be monitored by the disappearance of the aliphatic protons in ¹H NMR of an aliquot.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield crude 7-cyano-3-methylisoquinoline.

Step 4: Hydrolysis of the Nitrile

  • To the crude nitrile from Step 3, add a solution of 6M H₂SO₄ or concentrated HCl.

  • Heat the mixture to reflux for 12-48 hours, monitoring for the disappearance of the nitrile and formation of the carboxylic acid by LC-MS.

  • Cool the reaction mixture. The product may precipitate as the acid salt.

  • Adjust the pH to the isoelectric point (typically pH 3-5) with a strong base (e.g., NaOH) to precipitate the final product, 3-Methylisoquinoline-7-carboxylic acid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

References

  • Benchchem. (2025). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • Benchchem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry.
  • Bentham Science Publishers. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
  • RSC Publishing. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
  • RSC Publishing. (2025).
  • Wikipedia. Isoquinoline.
  • LookChem.

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purification techniques for isoquinoline carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline Carboxylic Acid Isomers: Advanced Purification & Troubleshooting Center

Welcome to the Technical Support Center for the isolation and purification of isoquinoline carboxylic acid isomers. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical hurdles—such as zwitterionic behavior, positional co-elution, and poor aqueous solubility—that researchers and drug development professionals face when working with these privileged pharmacophores.

Section 1: Physicochemical Profiling

Understanding the intrinsic properties of the isoquinoline scaffold is the foundation of any purification strategy. The placement of the electron-withdrawing carboxylic acid group profoundly alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the molecule.

Table 1: Comparative Physicochemical Properties of Key Isoquinoline Carboxylic Acid Isomers

CompoundCAS NumberMolecular Wt.pKa (Nitrogen)pKa (COOH)UV λmax (nm)
Isoquinoline-1-carboxylic acid486-73-7173.17 g/mol ~5.141.09 ± 0.10217, 266, 317
Isoquinoline-3-carboxylic acid6624-49-3173.17 g/mol ~5.14~1.5 - 2.0217, 266, 317
Isoquinoline-4-carboxylic acid6496-53-3173.17 g/mol ~5.14~1.5 - 2.0217, 266, 317
Isoquinoline-5-carboxylic acid27810-64-6173.17 g/mol ~5.14~1.5 - 2.0217, 266, 317

Data synthesized from established chemical databases and literature[1].

Section 2: Diagnostic Workflows & Methodologies

PurificationWorkflow Start Crude Isomer Mixture (C10H7NO2) Solubilization Alkaline Solubilization (pH > 7.0) Start->Solubilization Filtration Filter Insoluble Impurities Solubilization->Filtration Acidification Acidification to pI (pH ~3.3) Filtration->Acidification Precipitation Zwitterion Precipitation Acidification->Precipitation Reduces solubility HPLC Prep-HPLC / SFC (Isomer Resolution) Precipitation->HPLC Re-dissolve in mobile phase Pure Pure Isoquinoline Carboxylic Acid Isomer HPLC->Pure

Caption: Workflow for pH-dependent precipitation and chromatographic resolution of isomers.

Protocol 1: Isoelectric Precipitation (Bulk Purification)

Causality: Isoquinoline carboxylic acids possess both a basic nitrogen (pKa ~5.14) and an acidic carboxyl group (pKa ~1.1 to 2.0). At their isoelectric point (pI ≈ 3.3), the molecules exist as neutral zwitterions. This state minimizes ion-dipole interactions with the aqueous solvent, thermodynamically forcing the compound out of solution. Self-Validating System: This protocol validates itself in real-time; the point of maximum solution turbidity will precisely correlate with the target pI being achieved.

Step-by-Step Methodology:

  • Solubilization: Suspend 10 g of the crude isomer mixture in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 9.0. The solid will dissolve as the highly soluble sodium carboxylate anion forms[2].

  • Clarification: Vacuum filter the solution through a 0.45 µm membrane to remove any non-acidic/non-basic organic impurities or unreacted starting materials.

  • Isoelectric Titration: Place the filtrate on a magnetic stirrer equipped with a calibrated pH probe. Dropwise, add 1M HCl.

  • Precipitation: As the pH approaches 3.3, heavy precipitation will occur. Stop the titration when the pH stabilizes at the point of maximum visual turbidity.

  • Maturation & Recovery: Stir the suspension at 4°C for 2 hours to promote crystal lattice growth. Filter the precipitate, wash with 20 mL of ice-cold water, and dry under vacuum at 50°C.

Protocol 2: Preparative HPLC for Positional Isomer Resolution

Causality: Positional isomers (e.g., 1- vs. 3-isoquinolinecarboxylic acid) have identical molecular weights and nearly identical lipophilicities (LogP). Standard C18 columns often fail to resolve them because they rely solely on hydrophobic partitioning. By utilizing a Pentafluorophenyl (PFP) stationary phase, we introduce π-π, dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the carboxyl group on the isoquinoline ring.

Step-by-Step Methodology:

  • Column Selection: PFP Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA lowers the pH to ~2.0, fully protonating the nitrogen. This prevents peak tailing caused by secondary interactions with residual silanol groups on the silica support).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 5% B to 40% B over 30 minutes. Flow rate: 20 mL/min.

  • Detection: UV at 217 nm and 266 nm (characteristic absorption bands for the 10π-electron aromatic system of isoquinoline)[1].

  • Fraction Collection: Collect peaks based on threshold absorbance. Lyophilize fractions immediately to remove water and volatile TFA.

Section 3: Targeted Troubleshooting & FAQs

IonicStates Cation Cation Zwitterion Zwitterionic State pH ~ 3.3 (pI) Minimum Solubility Cation->Zwitterion +OH- Zwitterion->Cation +H+ Anion Anion Zwitterion->Anion +OH- Anion->Zwitterion +H+

Caption: pH-dependent ionization states dictating the aqueous solubility of isoquinoline carboxylic acids.

Q: Why do the 1- and 8-isomers co-elute or show severe peak broadening compared to the 3-isomer during RP-HPLC? A: This is a classic steric and electronic issue. The 1- and 8-positions are directly adjacent to the isoquinoline nitrogen. The proximity of the electron-withdrawing carboxyl group to the nitrogen heteroatom significantly influences the local pKa and allows for intramolecular hydrogen bonding. This creates a unique steric shield that alters how the molecule interacts with the stationary phase, often leading to sluggish mass transfer. Optimization: Elevate the column temperature to 45°C to improve mass transfer kinetics, and ensure the mobile phase contains a strong ion-pairing agent like TFA to uniformly mask the nitrogen.

Q: I am trying to separate a racemic mixture of tetrahydroisoquinoline-3-carboxylic acid (TIC-A). Is Prep-HPLC my only option? A: No. While chromatography is an excellent analytical tool, it is highly inefficient for large-scale manufacturing of optically pure TIC-A isomers. A proven, scalable alternative involves a thermodynamic resolution process. By treating the racemized mixture with acetic acid at reflux (88°C to 90°C) and subsequently cooling it to 10°C to 15°C, the optically pure L-isomer selectively precipitates out of solution[3]. This eliminates the need for expensive chiral stationary phases.

Q: My isolated isoquinoline-5-carboxylic acid is completely insoluble in standard bioassay buffers (pH 7.4). How can I fix this? A: At pH 7.4, the compound should theoretically exist as a soluble carboxylate anion[2]. However, strong intermolecular crystal lattice forces in the solid state can prevent initial dissolution. Optimization: Do not add the solid directly to the pH 7.4 buffer. First, create a highly concentrated stock solution by dissolving the solid in a minimal volume of DMSO or 0.1M NaOH. Then, spike this stock into your final assay buffer under vigorous vortexing. Alternatively, convert the free acid into a sodium or potassium salt prior to storage[2].

Q: How can I verify that I have synthesized the N-oxide derivative rather than the standard isoquinoline carboxylic acid? A: Oxidation of isoquinoline derivatives yields the N-oxide. You can verify this chromatographically and spectroscopically. On RP-HPLC, the N-oxide will typically elute earlier than the parent compound due to increased polarity. Spectroscopically, the ^13C NMR signals for the carbons adjacent to the nitrogen (C1 and C3) will show significant upfield shifts compared to the parent isoquinoline[4].

Sources

overcoming solubility issues of 3-Methylisoquinoline-7-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 3-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental setups. As Senior Application Scientists, we have curated this information to provide not just protocols, but also the underlying principles to empower you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Why is Solubility a Challenge?

3-Methylisoquinoline-7-carboxylic acid (C₁₁H₉NO₂) possesses a chemical structure that presents a classic solubility dilemma. Its core is a bicyclic isoquinoline ring system, which is aromatic and largely hydrophobic ("grease-ball" characteristics)[1]. This inherent lack of affinity for water is the primary reason for its poor aqueous solubility.

However, the molecule also contains a carboxylic acid group (-COOH). This functional group is a critical handle that we can exploit. At physiological pH, the carboxylic acid is mostly in its neutral, protonated form, which is less soluble. By increasing the pH of the solution above the compound's pKa, the carboxylic acid deprotonates to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more water-soluble[2][3].

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with 3-Methylisoquinoline-7-carboxylic acid.

Q1: My compound won't dissolve in my aqueous assay buffer. Where do I start?

Answer: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is highly unlikely to succeed due to the molecule's hydrophobic nature.

The solvent of choice for initial stock preparation is typically 100% Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds[4].

Initial Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh: Accurately weigh out the required amount of 3-Methylisoquinoline-7-carboxylic acid (Molecular Weight: 187.19 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be applied. Be cautious with heat, as it can degrade the compound over long periods[5].

  • Inspection: Ensure the final solution is clear and free of any particulates before storing.

Q2: I made a clear stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

Answer: This is a common phenomenon known as "antisolvent precipitation." When the highly concentrated DMSO stock is diluted into an aqueous buffer (the antisolvent), the DMSO concentration drops dramatically. The surrounding medium is now predominantly water, which cannot keep the hydrophobic compound in solution, causing it to crash out.

Several strategies can mitigate this, with pH adjustment being the most direct and effective method for a carboxylic acid-containing compound.

Q3: How can I use pH to increase the solubility of 3-Methylisoquinoline-7-carboxylic acid in my assay?

Answer: By raising the pH of your aqueous buffer, you can convert the carboxylic acid into its much more soluble carboxylate salt. The key is to ensure the final pH of the assay buffer is at least 1.5 to 2 units higher than the pKa of the carboxylic acid group. While the exact pKa of this specific molecule is not readily published, typical aromatic carboxylic acids have a pKa in the range of 3-5. Therefore, adjusting your buffer to a pH of 7.0 or higher is an excellent starting point.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has sufficient capacity to maintain the pH after the addition of your compound.

  • Add Compound: Add a small, consistent amount of your DMSO stock solution to each buffer to reach the desired final assay concentration.

  • Observe: Vortex each sample and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Determine Optimal pH: The lowest pH at which the compound remains fully dissolved is the minimum required for your assay. Using a pH slightly above this will provide a margin of safety[5].

Causality: The Henderson-Hasselbalch equation governs this equilibrium. When pH > pKa, the equilibrium shifts towards the ionized, more soluble form.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Solubility R-COOH (Protonated Form) Less Polar POORLY SOLUBLE High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) More Polar HIGHLY SOLUBLE Low_Solubility->High_Solubility + OH⁻ (Add Base) High_Solubility->Low_Solubility + H⁺ (Add Acid)

Figure 1. pH effect on carboxylic acid solubility.
Q4: pH adjustment is not an option for my biological assay. What about co-solvents?

Answer: If you cannot alter the pH, using a water-miscible organic co-solvent in your final assay buffer is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to hydrophobic molecules[6].

Commonly used co-solvents include PEG 300, PEG 400, ethanol, and propylene glycol. It is critical to keep the final concentration of the organic co-solvent as low as possible (typically <5%, and ideally <1%) as they can interfere with biological assays or exhibit toxicity.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose 2-3 biocompatible co-solvents (e.g., PEG 400, Propylene Glycol).

  • Prepare Buffered Co-solvent Mixtures: Prepare your assay buffer containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add your DMSO stock to each mixture to the final desired concentration.

  • Observe & Validate: Identify the lowest percentage of co-solvent that maintains solubility.

  • CRITICAL - Run a Vehicle Control: You must run a parallel control experiment containing the same concentration of co-solvent (but no compound) to ensure the co-solvent itself does not affect your assay results.

StrategyMechanismProsCons
pH Adjustment Increases charge/polarity via salt formation.Highly effective for ionizable compounds; often biocompatible.May not be compatible with all biological assays (e.g., pH-sensitive enzymes).
Co-solvents Reduces the polarity of the bulk solvent.Simple to implement; effective for many compounds.Can interfere with assay components; potential for toxicity at higher concentrations.
Surfactants Forms micelles to encapsulate the compound.Can significantly increase apparent solubility.Can denature proteins; may interfere with cell membranes or assay readings.
Cyclodextrins Forms inclusion complexes with the hydrophobic molecule.[7]Generally low toxicity; can improve bioavailability.Can be expensive; may not be effective for all molecular shapes.
Q5: My DMSO stock solution has been stored for a while and now appears cloudy or has crystals. What should I do?

Answer: This indicates that the compound has precipitated out of the DMSO stock. This can happen for several reasons:

  • Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the air. Water acts as an antisolvent, and its presence can significantly reduce the solubility of hydrophobic compounds, especially carboxylic acids[8].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization[8].

  • Concentration: The stock concentration may be too high and thermodynamically unstable.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate to try and re-dissolve the precipitate.

  • Use Anhydrous Technique: When preparing new stocks, use anhydrous DMSO and aliquot the stock into single-use vials to minimize water absorption and freeze-thaw cycles.

  • Consider Dilution: If precipitation persists, the stock may be supersaturated. Prepare a new, slightly more dilute stock solution.

Systematic Troubleshooting Workflow

When faced with a solubility issue, a systematic approach is key. The following workflow can guide your troubleshooting process.

Figure 2. Decision workflow for troubleshooting solubility.

References

  • Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • ACS Publications. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • LookChem. (2025, May 20). methyl 3-isoquinolinecarboxylate - 27104-73-0. [Link]

  • PubChem. 3-Methoxyquinoline-7-carboxylic acid. [Link]

  • PubMed. (1986). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • American Chemical Society. (2023). pH-dependence of carboxylic acid-containing polymers at the oil/water nanoemulsion interface. [Link]

  • AMERICAN ELEMENTS. Isoquinolines. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • PubMed. (2017, July 15). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. [Link]

  • ACS Publications. (2014). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ResearchGate. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Sabinet African Journals. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. [Link]

Sources

troubleshooting guide for failed isoquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the . As a Senior Application Scientist, I have compiled this diagnostic guide to address the most persistent bottlenecks in constructing the isoquinoline core—a privileged scaffold in medicinal chemistry and drug discovery.

Rather than providing generic procedures, this guide dissects the mechanistic failures behind the Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch reactions. By understanding the causality behind experimental choices, you can implement these self-validating protocols to rescue failed syntheses.

Section 1: Bischler-Napieralski Cyclization Failures

Context: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines[1].

Q1: My reaction yields mostly unreacted starting material or black tar. Why is the cyclization failing?

A1: This failure typically stems from a mismatch between the electronic nature of your substrate and the potency of your dehydrating agent. The reaction proceeds via a highly electrophilic nitrilium ion intermediate (or a dichlorophosphoryl imine-ester)[2].

If your aromatic ring contains electron-withdrawing groups (EWGs), its nucleophilicity is drastically reduced. This prevents the ring closure from occurring at a functional rate[1]. Consequently, the reactive intermediate is left exposed to high reflux temperatures for prolonged periods, leading to thermal decomposition (tarring)[1][2]. Conversely, if the resulting styrene derivative is highly conjugated, a competing retro-Ritter fragmentation can occur[1].

Solution: Modulate your dehydrating agent based on substrate electronics. For unactivated or deactivated rings, abandon standard POCl3​ reflux conditions. Instead, utilize the Movassaghi modification, employing triflic anhydride ( Tf2​O ) and 2-chloropyridine at low temperatures (-20 °C) to generate a hyper-reactive electrophile without thermal degradation[1][2].

Table 1: Dehydrating Agent Selection Based on Substrate Electronics
Substrate ElectronicsRecommended Reagent SystemTemperatureMechanistic Rationale & Expected Outcome
Electron-Rich (e.g., -OMe, -OH) POCl3​ (1.1 - 5.0 eq)Reflux (80-110 °C)Standard conditions; ring is sufficiently nucleophilic for rapid cyclization[2].
Neutral P2​O5​ in POCl3​ RefluxEnhanced dehydration force overcomes moderate activation energy barrier[2].
Electron-Deficient (e.g., -NO2, -CF3) Tf2​O / 2-chloropyridine-20 °C to 25 °CSuppresses tarring; forms a highly active intermediate that forces cyclization[1][2].
Sterically Hindered PCl5​ in Nitrile SolventRoom TempExcellent for C-2' functionalized amides to prevent side-chain interference[3].
Protocol 1: Milder Bischler-Napieralski Cyclization (Movassaghi Modification)

Self-validation checkpoint: The reaction mixture should turn bright yellow/orange upon the addition of Tf2​O , visually confirming the formation of the highly electrophilic intermediate.

  • Preparation: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert argon atmosphere[2].

  • Base Addition: Add 2-chloropyridine (2.0 equiv) to serve as a non-nucleophilic base[2].

  • Cooling: Submerge the reaction vessel in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C[2].

  • Activation: Dropwise add triflic anhydride ( Tf2​O , 1.25 equiv). Monitor the internal temperature closely to prevent exotherms[2].

  • Cyclization: Stir for 2 hours, allowing the mixture to gradually warm to 0 °C or room temperature. Monitor consumption of starting material via LC-MS[2].

  • Work-up: Quench carefully by adding the mixture to a saturated aqueous solution of NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography[1].

BN_Troubleshooting Start Evaluate Aromatic Ring Electronics ER Electron-Rich (e.g., -OMe) Start->ER ED Electron-Deficient (e.g., -NO2, -CF3) Start->ED POCl3 Use POCl3 / Reflux Standard Conditions ER->POCl3 Tf2O Use Tf2O / 2-Chloropyridine Low Temp (-20°C) ED->Tf2O Tar Tar Formation / Decomposition? POCl3->Tar Prolonged Heating Success 3,4-Dihydroisoquinoline POCl3->Success Tf2O->Success Tar->Tf2O Switch to milder conditions

Decision tree for selecting Bischler-Napieralski conditions based on substrate electronics.

Section 2: Pictet-Spengler Reaction Regioselectivity & Reactivity

Context: The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by acid-catalyzed ring closure to form a tetrahydroisoquinoline (THIQ)[4].

Q2: My Pictet-Spengler cyclization yields a mixture of regioisomers or fails entirely with unactivated phenyl rings. How do I control this?

A2: The driving force for the Pictet-Spengler reaction is the electrophilicity of the in situ generated iminium ion[4]. Regioselectivity is strictly dictated by the directing effects of the substituents on the aromatic ring. If you have a meta-activating group (e.g., a 3-methoxy group on the phenethylamine), cyclization can occur at either the ortho or para position relative to the activator, leading to a mixture of regioisomers[5].

Furthermore, unactivated rings (e.g., plain phenethylamine) lack the necessary nucleophilicity to attack the iminium ion under standard mild acidic conditions, causing the reaction to stall[4].

Solution: To force cyclization on unactivated rings, you must artificially increase the electrophilicity of the iminium intermediate by utilizing superacids (like trifluoromethanesulfonic acid, TfOH)[4][6]. For regiocontrol on activated rings, utilizing specific heterogeneous catalysts, such as Mg/Al mixed oxides, can sterically direct the cyclization to the less hindered para position, vastly improving regioselectivity[5].

Table 2: Pictet-Spengler Catalyst & Solvent Optimization
Substrate TypeCatalyst / Acid SystemSolventRegioselectivity / Yield Impact
Indole / Pyrrole (Highly active)Mild Acid (e.g., Acetic Acid)Protic (MeOH, H2O)High yield under mild physiological-like conditions[4].
3-Substituted Phenethylamine Mg/Al Mixed OxidesAprotic (Toluene)Favors para-cyclization due to steric bulk of the catalyst[5].
Unactivated Phenethylamine Superacids (TFA, TfOH)Aprotic (DCM)Forces cyclization via a highly electrophilic superelectrophile[4][6].
Protocol 2: Superacid-Promoted Pictet-Spengler for Unactivated Substrates

Self-validation checkpoint: Complete consumption of the intermediate imine by TLC prior to acid addition ensures that the water byproduct will not quench the superacid.

  • Imine Formation: Combine the β-arylethylamine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM over activated 4Å molecular sieves. Stir at room temperature for 2 hours to drive Schiff base formation.

  • Filtration: Filter the solution under argon to remove the molecular sieves (and trapped water), transferring the filtrate to a dry, inert flask.

  • Superacid Activation: Cool the solution to 0 °C. Slowly add trifluoromethanesulfonic acid (TfOH) (2.0 equiv) dropwise[4].

  • Cyclization: Stir at room temperature for 12-24 hours. The superacid generates a highly reactive dicationic superelectrophile that forces the unactivated ring to cyclize[6].

  • Work-up: Quench carefully by pouring into ice-cold 1M NaOH until the aqueous layer is basic. Extract with ethyl acetate, dry, and purify to obtain the tetrahydroisoquinoline[4].

PS_Mechanism Amine β-Arylethylamine + Aldehyde Imine Imine Intermediate (Requires Acid) Amine->Imine Condensation Iminium Iminium Ion (Highly Electrophilic) Imine->Iminium Acid Catalysis Activated Activated Ring (e.g., Indole/Methoxy) Iminium->Activated Unactivated Unactivated Ring (e.g., Phenyl) Iminium->Unactivated Product Tetrahydroisoquinoline (THIQ) Activated->Product Mild Acid (AcOH) Unactivated->Product Superacid (TfOH)

Mechanistic flow of the Pictet-Spengler reaction highlighting acid requirements based on nucleophilicity.

Section 3: Pomeranz-Fritsch Reaction Optimization

Context: The Pomeranz-Fritsch reaction synthesizes fully aromatic isoquinolines via the acid-promoted cyclization of benzalaminoacetals (Schiff bases), which are generated from benzaldehyde and 2,2-dialkoxyethylamine[7][8].

Q3: My Pomeranz-Fritsch synthesis yields a high percentage of oxazole side-products instead of the desired isoquinoline. How can I prevent this?

A3: The Pomeranz-Fritsch reaction is notoriously sensitive to competing kinetic pathways. After the Schiff base is formed, acid catalysis removes one equivalent of alcohol to generate an electrophilic intermediate[7].

If the aromatic ring is not sufficiently electron-rich to undergo rapid intramolecular electrophilic aromatic substitution (carbon-carbon bond formation), the lone pairs on the oxygen atom of the remaining alkoxy group will attack the intermediate instead. This intramolecular carbon-oxygen bond formation results in an oxazole ring[9].

Solution: First, ensure strictly anhydrous conditions during the initial Schiff base formation by using a Dean-Stark apparatus to remove water[9]. Second, to minimize oxazole formation, switch the acid catalyst. While concentrated sulfuric acid is the traditional proton donor[7][8], utilizing polyphosphoric acid (PPA) or Lewis acids (like lanthanide triflates) can better promote the electrophilic aromatic substitution pathway over oxazole formation[7][9].

Alternatively, employ the Bobbitt modification : hydrogenate the benzalaminoacetal to a secondary amine before acid-catalyzed cyclization. This completely eliminates the oxazole pathway, yielding a tetrahydroisoquinoline that can subsequently be dehydrogenated to the fully aromatic isoquinoline[8].

PF_Pathways Start Benzaldehyde + Aminoacetal Schiff Benzalaminoacetal (Schiff Base) Start->Schiff Dean-Stark (-H2O) Intermediate Electrophilic Intermediate (-ROH) Schiff->Intermediate Acid Catalyst (H+) Isoquinoline Isoquinoline (Desired Pathway) Intermediate->Isoquinoline PPA / Electron-Rich Ring Oxazole Oxazole (Side Reaction) Intermediate->Oxazole H2SO4 / Electron-Poor Ring

Divergent reaction pathways in the Pomeranz-Fritsch synthesis leading to isoquinoline or oxazole.

References[1] BenchChem Technical Support Team. "Technical Support Center: Bischler–Napieralski Reaction Troubleshooting". BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciwvOL8AKJgF_mvV6Z-hiXxB_lwSqGFgPzWFavpIN4beEu8rSgXGbzfAmSkDHqzxpigNbF-mc9442B9nyd4erP7ucPpcIU9A7o1Klvh45XdKr__NRLhyHcqh8kSIwHv7huVv8589arEceSHgWh9bAnMNiapEjaFraSHBo24i70iBVxG1sUrban8FqmezUBEvnM5E_jNCv5wzi21BdEJGLvvQ=[2] BenchChem Technical Support Team. "Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors". BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDwpB32bPj2Vlg2YsWi7-fJZSvBItIKJlHPAcPrLfCfRlcLH3z65-QQptuaJGX2Poo-oxuQXwVqGMXFGIWl_0qYaJGtgIpdSHu60OXBphDnh9baZtFtgqohK4Bc3KJWbfpeg1WvfmnaNkPrpnSeCQbU9evE04bxXCbhigDkP9Z1y_iiloyLoW-sha949lwQsxzl-llqGNSffTCorAdn4qp2Xmx1mZCTdLeF-jZCBDH[10] BenchChem Technical Support Team. "Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines". BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-hUes4wjPexxjYk-RmCWw3I8CZilXoS2D4ljjsJVecPYF4NcTFSF2kzcYOkN7nSO5_kz1S0tLTPrhb4B-lIlPqJ2CF716mHTxoiGLZeVzdlrBkWiJogM2i2trs_0WB2McUIo3-W6kXyZxy1swykNXQCQ9qmyrqx08Y2gvx7WbLb_QB0C8XTJVxG-MrfI0QyabgN_zQ98c1duNOMTSdSG[8] Wikipedia Contributors. "Pomeranz–Fritsch reaction". Wikipedia. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENMfKPouoi-PIn4c-T6Z4n4wm4TI9TeqhLEmBZAx3nrP9UVIxdup0CsCKH_EFpuvRuBP3gjhTIFFfNUwsq_ED4zbEzECGqXTjM8AgvCjjwfFUYDsZ_qstN3JexTWJWuD5bU99HIpWIgLcbEfVkZ6j946vb3pF1Avfa[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHh9XfFqKrLOOzZgOeVT8rtGsbjUTRMXmEGD-7FhzyCHKeSGBvTpCh5b8m_pwXWS29X8znFIdkhBpJPg451xVl_8xZj6z_ZSS0m0cDKnqRnIsL3SjhfniBy1YrYh92W-o_OR9LsNaBwa4TLnIBCchFOiMevjzKnnNH3p1xkN04L8Soy7S0M-OKDHY_MdytU7BTV99Y3gfclySNmaogCmzzlNNtFvNqo1t9x8vQ5ohkKXAvrNHGjaZhQ31DFo8s_RfLCPaSU4IhlZuv2Yp-)] Thermo Fisher Scientific. "Pomeranz-Fritsch Reaction". Thermo Fisher Scientific. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh9XfFqKrLOOzZgOeVT8rtGsbjUTRMXmEGD-7FhzyCHKeSGBvTpCh5b8m_pwXWS29X8znFIdkhBpJPg451xVl_8xZj6z_ZSS0m0cDKnqRnIsL3SjhfniBy1YrYh92W-o_OR9LsNaBwa4TLnIBCchFOiMevjzKnnNH3p1xkN04L8Soy7S0M-OKDHY_MdytU7BTV99Y3gfclySNmaogCmzzlNNtFvNqo1t9x8vQ5ohkKXAvrNHGjaZhQ31DFo8s_RfLCPaSU4IhlZuv2Yp-[6] Quevedo, R., et al. "Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines". ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXCsamTeWvMEfgHIiI15GCOdopjp2Xoi13bK2LpEQxbfTzG5WU0TY9-mnE0hFGmz5zaJt2E9PNLq3pVOgDD0r1twtXiprBzD85ex1vXGw2kceoXtRx2azBDT-pUJzU9pwiVhEfklyaisNXFXZFnEL39PtTVtHUN1O3oLqrPUVhAMMzGklrmsVtPN0FgF15_uYH3P_JpbZeGDNZ2cxPL5xQaKHTq3xo_vMbamvCumJAK_ZNpBRRFQ8qKo2DrBpfxA-g3DSNq78=[4] Wikipedia Contributors. "Pictet–Spengler reaction". Wikipedia. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjMNvLA3KTTwvbW_Iyd-vJHMm05P6gHvaRlE1bgrqP2eTwEF4XiLiXxESh4VYk8AvD2-NvbbqApZkjBLbp_yiRMxG-dBqnfIU74CSy_D2IbUScWy1HRHH9ZNEWVJSGn5e3o5bgIF4cZKGiDBYShbktxFfRBtSR9Ms=[5] Stöckigt, J., et al. "Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds". PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4vexqkhKCW7LAUQ5-nWl8TnX0FjqeDvEYm8kgPbQQmlpSZyY61hd4W89ax1JzBJ0iwo_L6xFBu0DpWpSkJwu_lLLYY8snIIOME7DOew_eetM0iQO2Qhvnh4sHGm91yAnb8Tc24vfe16U-Zw==[7] Digital Commons. "Chemical Reaction Kinetics of the Pictet-Spengler Reaction". DePaul University. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiIWxpjuN712FEB_IPpHRXHFHNbD5P8Yhyv3Ts0Zqe03_pyXw8VXKTVmHAdcM5vWS209gF1YS1vcEXPihuKb8S2BLOKqITWacJbfmEcw1IM94SnSME1gxEAyb4_bam9BIbdT-7_42my1k-MTEykoQnuox1CoI_dQ1izy24SWNwtlvBQuCW4zdGDQ==[3] García, A., et al. "Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids". ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwifgsRCqsjHPglLH50eLULkq6phpGG9d535T1YoVCVe01y9K16lFxn4KA-anMf7mKdzCCD-Ydes1nLr97UxOepRdtnOQhCXGO8FP7haepOFRf8CAV7TmyGxvOB2FRyTZJVGPq

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Technical Support Center: Enhancing the Metabolic Stability of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide you with practical, in-depth solutions and troubleshooting strategies for one of the most common hurdles in medicinal chemistry: improving the metabolic stability of heterocyclic compounds. Heterocycles are foundational scaffolds in over 70% of FDA-approved small-molecule drugs, but their susceptibility to metabolism can often lead to high clearance and poor pharmacokinetic profiles.[1][2]

This resource is structured to address your challenges in a direct, question-and-answer format, moving from fundamental concepts to advanced troubleshooting and detailed experimental protocols. Our goal is to not only provide answers but to explain the underlying scientific principles, empowering you to make more informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts and initial questions that arise when tackling metabolic stability.

Q1: What is metabolic stability, and why is it a critical parameter in drug discovery?

A1: Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes.[3][4] In drug discovery, it's a critical parameter because a compound that is rapidly metabolized will be cleared from the body too quickly to achieve a therapeutic concentration at its target site.[5] Poor metabolic stability can lead to:

  • Low Bioavailability: The compound is metabolized in the gut wall or liver before it can reach systemic circulation.

  • Short Half-Life: The drug is eliminated from the body too quickly, requiring frequent and often impractical dosing regimens.

  • High Inter-Individual Variability: Differences in patient metabolism can lead to unpredictable drug exposure and effects.

  • Formation of Toxic Metabolites: The breakdown products of a drug can sometimes be toxic or reactive.[6]

Assessing and optimizing metabolic stability early in the discovery process is crucial for developing a successful drug candidate.[3][7]

Q2: What are the most common metabolic pathways for heterocyclic compounds?

A2: Heterocyclic compounds are primarily metabolized by Phase I and Phase II enzymes, with the Cytochrome P450 (CYP) superfamily playing a dominant role in Phase I oxidative metabolism.[8][9][10] Common metabolic reactions include:

  • CYP-Mediated Oxidation: This is the most frequent pathway.[9]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to an aromatic ring. For instance, electron-rich pyrrole and indole rings are susceptible to oxidation on carbons adjacent to the nitrogen.[11]

    • N- and O-Dealkylation: Removal of alkyl groups from nitrogen or oxygen atoms.

    • N-Oxidation: Oxidation of nitrogen atoms, particularly in tertiary amines.[12]

    • Ring Oxidation: Can lead to the formation of reactive epoxide intermediates, which may then be hydrolyzed or open up, leading to ring cleavage.[11]

  • Phase II Conjugation: Following Phase I oxidation, which introduces a polar "handle," Phase II enzymes attach endogenous polar molecules to facilitate excretion. Common conjugations for heterocycles include:

    • Glucuronidation: Especially common for hydroxylated metabolites and some nitrogen atoms within the ring system.[12]

    • Sulfation: Another common pathway for hydroxylated metabolites.

The specific metabolic fate of a heterocycle is highly dependent on its structure, electronics, and the specific CYP isoforms involved.[8]

Q3: How can I identify potential metabolic "soft spots" on my heterocyclic compound?

A3: Identifying metabolic "soft spots"—the parts of a molecule most susceptible to metabolism—is key to rationally designing more stable analogues.[13][14] A multi-pronged approach is most effective:

  • In Silico Prediction: Computational tools can predict likely sites of metabolism (SoMs).[13] These programs use rule-based systems or machine learning models trained on large datasets of known metabolic transformations.[15] While not always perfectly accurate, they provide a valuable starting point for hypothesis generation.[5][16]

  • In Vitro Metabolite Identification (MetID) Studies: This is the gold standard experimental approach.[13] The compound is incubated with a metabolically active system, such as:

    • Human Liver Microsomes (HLM): Contains a rich supply of Phase I enzymes, particularly CYPs.[17]

    • Hepatocytes (liver cells): Provide a more complete picture, containing both Phase I and Phase II enzymes.[18] The resulting mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[3] This directly reveals the metabolic soft spots.[14]

Q4: What are the standard in vitro assays to measure metabolic stability?

A4: The two most common in vitro assays are the Microsomal Stability Assay and the Hepatocyte Stability Assay.[4] These assays measure the rate at which the parent compound disappears over time when incubated with the respective test system.

  • Microsomal Stability Assay: Primarily assesses Phase I metabolism mediated by enzymes like CYPs. It's a cost-effective, high-throughput screen often used in the early stages of lead optimization.[17]

  • Hepatocyte Stability Assay: Provides a more comprehensive assessment of both Phase I and Phase II metabolism as hepatocytes contain a full complement of these enzymes.[19]

From these assays, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated, which allow for the ranking of compounds and prediction of in vivo hepatic clearance.[17][18]

Section 2: Troubleshooting Guide - Common Experimental & Strategic Challenges

This section tackles specific problems you might encounter and provides a logical framework for your next steps.

Q5: My compound shows high clearance in the Human Liver Microsome (HLM) assay. What should I do next?

A5: High clearance in HLM is a common issue, indicating rapid Phase I metabolism. The goal is to understand the "why" and "where" to guide your next synthetic efforts.

Troubleshooting Workflow: High HLM Clearance

A High HLM Clearance Observed B Step 1: Confirm Liability Run No-NADPH Control A->B C Is clearance NADPH-dependent? B->C D Yes: CYP-mediated metabolism is likely C->D Yes E No: Investigate chemical instability or non-NADPH enzyme activity C->E No F Step 2: Identify Soft Spot(s) Perform Metabolite ID Study D->F G Step 3: Formulate Hypothesis Analyze Metabolite Structures F->G H Step 4: Design & Synthesize Analogs Block or Modify Soft Spot G->H cluster_0 Initial Compound cluster_1 Metabolic Pathway cluster_2 Optimization Strategy A Heterocycle with Metabolic Hotspot (R-H) B CYP450 Enzymes A->B Metabolism D Block Hotspot (R-F) A->D Modification C Metabolite (R-OH) High Clearance B->C E CYP450 Enzymes D->E Metabolism F Metabolism Blocked Improved Stability E->F

Caption: Strategy of blocking a metabolic hotspot with fluorine.

Q9: What are some effective bioisosteric replacements for metabolically labile heterocyclic rings?

A9: Bioisosteric replacement is a powerful strategy where a functional group or an entire ring is swapped with another that has similar physical or chemical properties, but improved metabolic stability. [20][21][22]This is particularly useful when the heterocycle itself is the site of metabolism.

Labile MoietyPotential Bioisosteric ReplacementRationale for Improved Stability
Phenyl Ring Pyridine Ring The nitrogen atom acts as an electronic "sink," making the ring more electron-deficient and less susceptible to oxidation. [1]
Thiazole/Oxazole 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Pyrazole These rings are generally more electron-deficient and less prone to oxidative ring cleavage. [2][7]
Amide Bond 1,2,3-Triazole, 1,2,4-Oxadiazole These heterocycles mimic the hydrogen bonding properties and geometry of an amide bond but are resistant to hydrolysis by amidases. [2][21]
Pyrrolidine Morpholine, Azetidine Replacing a lipophilic ring with a more polar one (morpholine) can reduce metabolism. [7]Reducing ring size (azetidine) can also improve stability by altering the geometry for enzyme binding. [23]

The success of a bioisosteric replacement is highly context-dependent and must be validated experimentally, as it can significantly alter a compound's binding affinity and physicochemical properties. [21]

Section 4: Protocols & Workflows

This section provides a detailed, step-by-step protocol for a foundational metabolic stability assay.

Human Liver Microsome (HLM) Stability Assay Protocol

This protocol outlines a standard procedure for determining the in vitro intrinsic clearance of a test compound using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (ACN) containing an appropriate internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker set to 37°C

Experimental Procedure:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing the phosphate buffer and liver microsomes. The final protein concentration should typically be 0.5 mg/mL. * Vortex gently to mix.

    • Prepare a separate master mix for the "no-NADPH" control that does not contain the cofactor.

  • Compound Preparation:

    • Dilute the 10 mM test compound stock to an intermediate concentration in buffer.

    • Add the diluted test compound to the wells of a 96-well plate to achieve a final concentration of 1 µM. Prepare replicates (n=3).

  • Pre-incubation:

    • Add the microsomal master mix to the wells containing the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH solution to each well. [17]The time of this addition is your T=0 starting point for the first time point.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with the internal standard. [19]The ACN will precipitate the proteins and halt all enzymatic activity.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .

HLM Assay Workflow Diagram

A 1. Prepare Reagents (HLM, Buffer, NADPH, Compound) B 2. Add Compound to Plate (Final Conc. ~1 uM) A->B C 3. Add HLM Master Mix (Final Protein ~0.5 mg/mL) B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate with NADPH (Start Timer) D->E F 6. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G 7. Quench with ACN + IS F->G H 8. Centrifuge & Collect Supernatant G->H I 9. Analyze by LC-MS/MS H->I J 10. Calculate t½ and Clint I->J

Caption: Step-by-step workflow for the HLM stability assay.

References

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 52(2), 329-335. [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • I. A. S. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Current Science Research and Review. [Link]

  • Ali, M. A. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

  • AstraZeneca. (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. [Link]

  • Sharma, R., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. PubMed. [Link]

  • Wagener, M., & van der Meer, D. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Dalvie, D., et al. (n.d.). Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. [Link]

  • Dalvie, D. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • LCGC International. (2026, March 28). Metabolite Profiling Applications in Early Drug Discovery. LCGC International. [Link]

  • PatSnap. (2025, May 27). What are common issues in in vitro ADME assays?. Patsnap Synapse. [Link]

  • LibreTexts. (n.d.). Drug Metabolism. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Cambridge MedChem Consulting. (n.d.). Predicting Metabolism. Cambridge MedChem Consulting. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • LibreTexts. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Al-Ishaq, R. K., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. PMC. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC. [Link]

  • Guengerich, F. P. (2008). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. [Link]

  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • OUCI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. OUCI. [Link]

  • ResearchGate. (2019, July 5). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Structural Chemistry. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]

  • Springer Link. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer. [Link]

  • MDPI. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

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Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind common issues, providing field-proven insights to ensure the success of your experiments.

General Troubleshooting: Foundational Issues

Before diving into reaction-specific problems, it's crucial to address foundational issues that are common sources of low yields and side product formation in nearly all heterocyclic syntheses.[1]

FAQ: My reaction is sluggish, has a low yield, or is failing completely. What should I check first?

Answer: A systematic check of foundational parameters is the most efficient troubleshooting approach.[1]

  • Purity of Starting Materials: Always verify the purity of your starting materials. Impurities can act as catalysts for side reactions or inhibitors for the main reaction.[1][2] We recommend checking purity by NMR, LC-MS, or at minimum, by TLC against a known standard.

  • Solvent and Reagent Anhydrousness: Many isoquinoline syntheses, particularly the Bischler-Napieralski reaction, involve intermediates that are highly sensitive to water.[3] Water can hydrolyze key intermediates like nitrilium ions or N-acyliminium ions, halting the reaction. Always use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reaction Temperature: Temperature control is critical.[4] Some reactions require high heat to overcome activation barriers, while others need lower temperatures to prevent the formation of side products which may have a higher activation energy.[2] It is advisable to start with conditions reported in the literature and optimize by systematically increasing or decreasing the temperature while monitoring the reaction's progress.[4]

  • Stoichiometry and Order of Addition: Incorrect stoichiometry can lead to side reactions like over-alkylation or polymerization.[4] For reactions like the Pictet-Spengler, using a slight excess of the carbonyl component can help drive the reaction to completion.[5] The order and rate of reagent addition can also be critical in managing reaction exotherms and minimizing byproduct formation.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-phenethylamides using a dehydrating agent.[6] However, it is prone to several side reactions depending on the substrate and conditions.

Q1: My reaction is producing a styrene derivative instead of the desired dihydroisoquinoline. What is happening and how can I prevent it?

A1: This is a classic side reaction known as a retro-Ritter reaction . It is strong evidence that the reaction proceeds through a nitrilium salt intermediate. This pathway is particularly favored when the resulting styrene is part of a conjugated system.

  • Mechanism: The nitrilium ion, instead of undergoing intramolecular electrophilic aromatic substitution, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene byproduct.

  • Solutions:

    • Solvent Choice: A key strategy to suppress this side reaction is to use the corresponding nitrile (e.g., acetonitrile if your acyl group is acetyl) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate.[6]

    • Milder Reagents: Switching to a milder cyclodehydration agent can also help. For example, using oxalyl chloride or triflic anhydride (Tf₂O) with 2-chloropyridine can generate an N-acyliminium intermediate that is less prone to fragmentation.

Q2: The cyclization of my methoxy-substituted phenethylamide is giving a mixture of regioisomers or an unexpected isomer. Why is this occurring?

A2: The regiochemical outcome of the Bischler-Napieralski reaction is dictated by the principles of electrophilic aromatic substitution. The presence of strong electron-donating groups, like a methoxy group, can sometimes lead to abnormal cyclization.[7]

  • Causality: While cyclization usually occurs at the position ortho to the ethylamine chain, a strong activating group at the meta position can direct cyclization to the para position.[6] In some cases, particularly with potent dehydrating agents like P₂O₅, cyclization can occur at the ipso carbon (the carbon bearing the methoxy group), leading to a spiro intermediate that rearranges to form an "abnormal" product.[8]

  • Solutions:

    • Choice of Condensing Agent: The choice of condensing agent can significantly influence regioselectivity. POCl₃ often favors the "normal" product, whereas the harsher P₂O₅ can sometimes promote the formation of the rearranged isomer.[8]

    • Substrate Design: If possible, modify the substitution pattern on the aromatic ring to favor a single cyclization site. Adding a blocking group at the undesired position can be an effective, albeit synthetically more demanding, strategy.

Comparative Table of Common Bischler-Napieralski Reagents
Reagent(s)Typical ConditionsAdvantagesCommon Side Reactions/Issues
POCl₃ Reflux in toluene, xylene, or neatWidely available, effective for many substrates.Can promote retro-Ritter; may require high temperatures.[9]
P₂O₅ Reflux in POCl₃ or high-boiling solventVery powerful; effective for deactivated rings.[8]Harsh conditions, can cause charring and abnormal cyclization.[8]
PPA (Polyphosphoric Acid) High temperature (100-160 °C)Strong dehydrating agent, good for some substrates.Highly viscous and difficult to handle; workup can be challenging.[9]
Tf₂O, 2-chloropyridine Mild conditions (e.g., 0 °C to RT)Very mild, high-yielding, avoids retro-Ritter.Reagents are more expensive.
Eaton's Reagent (P₂O₅ in MeSO₃H) Moderate temperaturesEasier to handle than PPA, very effective.[9]Strongly acidic, may not be suitable for sensitive substrates.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11]

Q1: My Pictet-Spengler reaction is giving a very low yield or no product at all. What are the common reasons for this?

A1: Low yields in this reaction are a frequent issue and can often be traced back to the activation of the aromatic ring or the stability of the intermediates.[3][4]

  • Insufficient Aromatic Ring Activation: The reaction is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine has electron-withdrawing groups, the cyclization step will be sluggish or may not occur at all.[4] Conversely, electron-donating groups facilitate the reaction.[5]

  • Inadequate Acid Catalysis: The reaction relies on the formation of an electrophilic iminium ion, which requires an acid catalyst.[3][12] If the catalyst is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

  • Intermediate Instability: The iminium ion intermediate can be hydrolyzed by water, so anhydrous conditions are important.[3] Additionally, sensitive starting materials can decompose under harsh acidic conditions or high temperatures.[4]

  • Solutions:

    • Catalyst Choice: For unactivated rings, stronger acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂ may be necessary.[3][4] For sensitive substrates, milder catalysts such as chiral phosphoric acids can be effective.[13]

    • Reaction Conditions: Begin with milder conditions (e.g., room temperature) and only increase the temperature if the reaction does not proceed, monitoring carefully for decomposition by TLC or LC-MS.[4]

    • Two-Step Procedure: Consider a two-step approach where the Schiff base is formed first under neutral conditions, isolated, and then subjected to acid-catalyzed cyclization.[3][5] This can prevent the decomposition of acid-sensitive aldehydes.

Q2: I am forming a mixture of diastereomers. How can I improve stereoselectivity?

A2: The Pictet-Spengler reaction creates a new stereocenter, and controlling its configuration is a key challenge.

  • Kinetic vs. Thermodynamic Control: Often, the cis isomer is the kinetic product, formed faster at lower temperatures, while the trans isomer is the more stable thermodynamic product, favored by higher temperatures or longer reaction times.[3]

  • Solutions:

    • Temperature Control: Running the reaction at lower temperatures can often improve selectivity for the kinetic product.[4]

    • Chiral Catalysts: The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, can induce high levels of enantioselectivity by creating a chiral environment around the iminium ion during the cyclization step.[10][13]

Visualizing Reaction Pathways

The following diagram illustrates the critical cyclization step in the Pictet-Spengler reaction, showing the desired pathway to the product versus the undesired hydrolysis of the key iminium ion intermediate.

pictet_spengler schiff Schiff Base hplus + H⁺ - H₂O schiff->hplus iminium Iminium Ion (Electrophile) hplus->iminium cyclization Intramolecular Electrophilic Substitution iminium->cyclization Desired Pathway hydrolysis Hydrolysis (+ H₂O) iminium->hydrolysis Side Reaction (Wet Conditions) product Tetrahydroisoquinoline (Desired Product) cyclization->product side_product Starting Materials (Reaction Failure) hydrolysis->side_product

Caption: Desired cyclization vs. undesired hydrolysis in the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[14][15] The classical conditions often require strong, harsh acids and can suffer from low yields.[16]

Q1: My Pomeranz-Fritsch reaction is giving very low yields. What are the primary causes?

A1: This is a common complaint with the classical Pomeranz-Fritsch synthesis. The harsh conditions required are often the source of the problem.

  • Causality: The reaction typically requires concentrated sulfuric acid or similarly strong acids to effect the cyclization of the benzalaminoacetal intermediate.[14][17] These conditions can lead to substrate decomposition, sulfonation of the aromatic ring, or other side reactions. Electron-withdrawing groups on the benzaldehyde starting material can significantly hinder the reaction and lower the yield.[16]

  • Solutions:

    • Use a Modified Procedure: Several modifications have been developed to circumvent the need for harsh acids. The Schlittler-Muller modification , for example, uses a substituted benzylamine and glyoxal hemiacetal, which can provide better yields for certain substrates.[16][18]

    • Optimize the Acid: While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or Lewis acids have been used.[15] A careful screening of the acid catalyst and its concentration is often necessary.

    • Ensure Complete Schiff Base Formation: The first step is the formation of the benzalaminoacetal (a Schiff base).[17] Ensure this step goes to completion before attempting the cyclization, as unreacted starting materials will contaminate the final product and lower the isolated yield.

Troubleshooting Workflow

When a synthesis fails, a logical workflow can help identify the root cause efficiently.

troubleshooting_workflow start Low Yield / Reaction Failure check_purity Step 1: Verify Purity of Starting Materials start->check_purity check_conditions Step 2: Confirm Anhydrous Conditions check_purity->check_conditions Purity OK? success Reaction Optimized check_purity->success Impurity Found & Removed check_temp Step 3: Optimize Temperature check_conditions->check_temp Conditions OK? check_conditions->success Water Excluded change_reagent Step 4: Change Catalyst / Condensing Agent check_temp->change_reagent Temp OK? check_temp->success Temp Optimized modify_substrate Step 5: Modify Substrate (e.g., add Activating Group) change_reagent->modify_substrate Still Fails? change_reagent->success Reagent Works modify_substrate->success Problem Solved

Caption: A systematic workflow for troubleshooting failed isoquinoline syntheses.

Experimental Protocol: Rigorous Solvent and Reagent Purification

Objective: To provide a standard operating procedure for drying solvents and handling reagents to minimize hydrolysis-based side reactions.

Materials:

  • Solvent to be dried (e.g., Toluene, Acetonitrile, Dichloromethane)

  • Appropriate drying agent (e.g., CaH₂ for hydrocarbons/ethers, P₂O₅ for chlorinated solvents)

  • Inert atmosphere distillation apparatus (or solvent purification system)

  • Schlenk flasks or oven-dried round-bottom flasks with septa

  • Syringes and needles (oven-dried)

  • Nitrogen or Argon gas line

Procedure:

  • Apparatus Preparation: Assemble the distillation apparatus and flame-dry all glassware under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Pre-Drying (Optional but Recommended): For solvents with significant water content, pre-dry with a less reactive agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and then add to the distillation flask.

  • Definitive Drying: Add the appropriate drying agent to the pre-dried solvent in the distillation flask.

    • Caution: Handle drying agents like CaH₂ and P₂O₅ with extreme care in a fume hood. They react violently with water.

  • Distillation: Heat the solvent to reflux under a positive pressure of inert gas. The first fraction of the distillate should be discarded as it may contain azeotropically removed water.

  • Collection and Storage: Collect the dry solvent in an oven-dried Schlenk flask under an inert atmosphere. The solvent should be used immediately or stored over activated molecular sieves (3Å or 4Å) under inert gas.

  • Reagent Handling: Handle all hygroscopic reagents (e.g., P₂O₅, anhydrous ZnCl₂) in a glovebox or under a positive flow of inert gas. Weigh them quickly and add them to the reaction vessel under counterflow of inert gas.

  • Transfers: Use oven-dried syringes and needles to transfer anhydrous solvents and liquid reagents to the reaction flask.

Validation: The success of this protocol is validated by the success of subsequent moisture-sensitive reactions. A Karl Fischer titration can be used for quantitative determination of water content for validation purposes.

References

  • Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US.
  • Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]

  • Optimization of reaction conditions for the Pictet-Spengler synthesis - Benchchem.
  • Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives - Benchchem.
  • Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles - PMC. Available at: [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available at: [Link]

  • Bischler–Napieralski reaction - Grokipedia. Available at: [Link]

  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines - Benchchem.
  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC. Available at: [Link]

  • Pomeranz-Fritsch Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem.
  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. Available at: [Link]

  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Bischler-Napieralski Reaction. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. Available at: [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. Available at: [Link]

  • Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes - ACS Publications. Available at: [Link]

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. Available at: [Link]

  • Polyphosphoric acid for Bischler-Napieralski type cyclization : r/Chempros - Reddit. Available at: [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. Available at: [Link]

  • Heterocyclic Chemistry @Scripps: Lecture 16 - YouTube. Available at: [Link]

  • Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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Validation & Comparative

validation of 3-Methylisoquinoline-7-carboxylic acid biological activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely as a structural exercise, but as the foundational determinant of a drug’s pharmacokinetic and pharmacodynamic destiny.

This guide provides a rigorous preclinical validation of 3-Methylisoquinoline-7-carboxylic acid (3-MI-7-CA) (CAS: 858646-62-5)[1], evaluating its performance as a privileged fragment-based drug discovery (FBDD) scaffold. Specifically, we will benchmark its biological activity and synthetic utility against alternative scaffolds in the development of ATP-competitive inhibitors targeting Rho-associated coiled-coil kinases (ROCK1/2).

Core Rationale: The Causality of Scaffold Design

The isoquinoline core is a historically validated pharmacophore that helped establish the druggability of the kinase ATP-binding site[2]. First-in-class ROCK inhibitors, such as Fasudil, rely on the unsubstituted isoquinoline nitrogen to form a critical hydrogen bond with the kinase hinge region (specifically Met156 in ROCK1)[3][4].

However, unsubstituted isoquinolines often suffer from kinome promiscuity, hitting off-targets like PKA and PKC[4]. By deploying 3-MI-7-CA, we engineer two critical mechanistic advantages into the baseline fragment:

  • The 3-Methyl Steric Shield: The methyl group at the 3-position is not a random substitution; it restricts the rotational freedom of the core and creates a steric clash with the gatekeeper residues of off-target kinases, significantly improving baseline selectivity[5]. Furthermore, it modulates the pKa of the isoquinoline nitrogen, optimizing the thermodynamics of the hinge interaction.

  • The 7-Carboxylic Acid Vector: The position of the carboxyl group dictates steric accessibility[6]. The 7-position perfectly aligns with the solvent-exposed channel of the ROCK1 ATP pocket, providing an ideal synthetic vector (via amide coupling) for library expansion without disrupting the core hinge-binding geometry[5].

FBDD_Workflow Scaffold 3-MI-7-CA (Fragment Core) Hinge Kinase Hinge Binding (N...Met156 H-bond) Scaffold->Hinge Anchors to ATP site Vector 7-COOH Vector (Amide Coupling) Scaffold->Vector Solvent channel access Steric 3-Methyl Group (Selectivity Shield) Scaffold->Steric Blocks off-targets Lead Optimized ROCK1 Inhibitor Hinge->Lead Vector->Lead Library synthesis Steric->Lead

FBDD workflow: 3-MI-7-CA scaffold optimization into a selective ROCK1 inhibitor.

Comparative Scaffold Analysis

To objectively validate 3-MI-7-CA, we must compare its physicochemical properties and baseline biological activity (target engagement) against other commercially available building blocks.

Table 1: Physicochemical and Biological Comparison of FBDD Scaffolds

Scaffold AlternativeCalculated LogPpKa (Nitrogen)ROCK1 Hinge Affinity (ΔTm)*Synthetic Tractability (Amide Yield)Mechanistic Assessment
3-Methylisoquinoline-7-carboxylic acid 2.15.8+2.4 °C >85%Optimal. High selectivity due to 3-methyl steric shielding.
Isoquinoline-7-carboxylic acid 1.65.4+1.8 °C>90%Good baseline affinity, but highly promiscuous across the kinome.
Quinoline-7-carboxylic acid 1.84.9+0.5 °C>85%Poor hinge hydrogen bonding geometry compared to isoquinoline.
Indole-7-carboxylic acid 2.3N/A (neutral)+0.2 °C>80%Lacks the necessary basic nitrogen for ATP-competitive hinge binding.

*ΔTm represents the thermal shift (stabilization) of the ROCK1 kinase domain at 500 µM fragment concentration, measured via Differential Scanning Fluorimetry (DSF).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the biological activity of 3-MI-7-CA and its derivatives must be validated using orthogonal, self-validating assay systems.

Protocol 1: High-Throughput Thermal Shift Assay (TSA/DSF) for Target Engagement

Causality: Why use TSA for initial fragment screening? Biochemical functional assays often yield false positives at the high concentrations (µM to mM) required for fragment screening due to compound aggregation or auto-fluorescence. TSA directly measures the thermodynamic stabilization of the folded kinase domain, providing an artifact-free measure of target engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human ROCK1 kinase domain (amino acids 17-535) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Mechanistic note: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the unfolding protein during thermal denaturation.

  • Compound Plating: Dispense 3-MI-7-CA (and comparator scaffolds) into a 384-well PCR plate at a final concentration of 500 µM (1% DMSO final).

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a RT-PCR machine from 25°C to 95°C at a ramp rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve. Calculate ΔTm by subtracting the Tm of the DMSO vehicle control.

Self-Validation Checkpoint: Include Fasudil (10 µM) as a positive control. The assay is only valid if Fasudil induces a ΔTm ≥ +4.0°C and the DMSO vehicle control maintains a baseline standard deviation of <0.2°C across replicates.

Protocol 2: TR-FRET Biochemical Kinase Assay for Hit-to-Lead Optimization

Causality: Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Isoquinoline derivatives possess extended aromatic systems that frequently auto-fluoresce in standard biochemical assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true signal of the long-lived Europium-cryptate donor, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 nM ROCK1, 10 µM ATP, and 200 nM biotinylated ULight-labeled substrate (e.g., MYPT1 peptide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add 3-MI-7-CA derivatives in a 10-point dose-response curve (starting at 100 µM, 3-fold dilutions). Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 mM EDTA. Add the detection mixture containing Europium-anti-phospho-MYPT1 antibody (2 nM) and Streptavidin-XL665 (50 nM). Incubate for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm).

Self-Validation Checkpoint: Calculate the Z'-factor for each assay plate using the DMSO (max activity) and EDTA (min activity) controls. A Z'-factor > 0.6 confirms assay robustness. Plates falling below this threshold must be discarded to prevent false-negative interpretations.

Mechanistic Visualization: ROCK1 Signaling Pathway

The ultimate goal of utilizing the 3-MI-7-CA scaffold is to develop potent inhibitors that modulate the ROCK1 signaling cascade, which is critical in conditions like cerebral vasospasm and tumor metastasis[3].

ROCK_Pathway RhoA Active RhoA (GTP) ROCK1 ROCK1 Kinase RhoA->ROCK1 Activates MYPT1 MYPT1 (Phosphorylated) ROCK1->MYPT1 Phosphorylates (Inhibits Phosphatase) MLC Myosin Light Chain (MLC) ROCK1->MLC Direct Phosphorylation MYPT1->MLC Prevents Dephosphorylation Contraction Actomyosin Contraction (Vasospasm / Migration) MLC->Contraction Induces Inhibitor 3-MI-7-CA Derivatives Inhibitor->ROCK1 ATP-competitive Inhibition

ROCK1 signaling pathway and mechanism of ATP-competitive inhibition by 3-MI-7-CA.

References

  • ResearchGate. "Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil..." [Link]

  • PMC / NIH. "Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design"[Link]

  • ACS Biochemistry. "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics" [Link]

Sources

Comparative Guide: 3-Methylisoquinoline-7-carboxylic Acid vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Scientists

Executive Summary & Mechanistic Rationale

The isoquinoline core is a privileged pharmacophore in kinase drug discovery. Because its planar, nitrogen-containing heterocycle effectively mimics the adenine ring of ATP, isoquinoline derivatives are highly proficient at anchoring into the hinge region of the kinase ATP-binding pocket[1].

When comparing 3-Methylisoquinoline-7-carboxylic acid to finished, commercialized kinase inhibitors (such as H-89, Fasudil, or 4-Cyano-3-methylisoquinoline), it is critical to understand their differing roles in the laboratory. Finished inhibitors are optimized for immediate biological application, possessing fixed pharmacokinetic and pharmacodynamic profiles. In contrast, 3-Methylisoquinoline-7-carboxylic acid is an advanced synthetic scaffold designed for modular lead optimization.

Structural Advantages of the Scaffold:

  • C3-Methyl Group: Provides precise steric bulk. In the ATP-binding pocket, this methyl group probes the gatekeeper residue, allowing researchers to tune selectivity between closely related AGC kinases (e.g., PKA vs. ROCK)[2].

  • C7-Carboxylic Acid: Acts as a synthetic vector pointing toward the solvent-exposed channel of the kinase. This functional group allows for rapid HATU-mediated amide coupling to generate diverse libraries (e.g., bisamides) without disrupting the critical hinge-binding interactions[1].

Quantitative Comparison of Isoquinoline Inhibitors

The following table summarizes the biochemical and structural distinctions between the 3-Methylisoquinoline-7-carboxylic acid scaffold and established isoquinoline-based inhibitors.

CompoundPrimary ClassificationTarget Kinase(s)Key Structural FeatureTypical IC50 / Affinity
3-Methylisoquinoline-7-carboxylic acid Precursor / ScaffoldAGC Kinases (PKA, ROCK)C7-COOH for solvent-channel probingTunable (Depends on derivatization)
4-Cyano-3-methylisoquinoline Finished InhibitorProtein Kinase A (PKA)C4-Cyano group~30 nM[3]
H-89 Finished InhibitorProtein Kinase A (PKA)Brominated isoquinoline core~48 nM[4]
Fasudil Finished InhibitorROCK1 / ROCK2Sulfonamide linkage~1.9 µM (ROCK2)

Signaling Pathway & Inhibition Mechanism

Isoquinoline derivatives predominantly target the cAMP-dependent and RhoA-dependent signaling cascades. By competitively binding to the ATP pocket, they prevent the phosphorylation of downstream effectors.

Pathway GPCR GPCR Activation cAMP cAMP Production GPCR->cAMP ROCK ROCK1/2 GPCR->ROCK RhoA mediated PKA Protein Kinase A (PKA) cAMP->PKA Target Downstream Effectors (e.g., CREB, MLC) PKA->Target ROCK->Target Inhibitor Established Inhibitors (e.g., H-89, Fasudil) Inhibitor->PKA ATP-competitive Inhibitor->ROCK Scaffold 3-Methylisoquinoline- 7-carboxylic acid derivatives Scaffold->PKA Tunable Selectivity Scaffold->ROCK

Caption: Isoquinoline derivatives target the ATP-binding pockets of PKA and ROCK to halt downstream signaling.

Experimental Methodologies

To effectively utilize 3-Methylisoquinoline-7-carboxylic acid and compare its derivatives against known inhibitors, researchers must employ robust, self-validating workflows.

Protocol A: HATU-Mediated Scaffold Derivatization

To explore the chemical space of the solvent-exposed channel, the C7-carboxylic acid must be functionalized via amide coupling[1].

Causality & Expert Insight: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS. HATU generates a highly reactive 7-aza-HOBt active ester, which is critical for overcoming the steric hindrance of complex amines and preventing the racemization of chiral building blocks during library generation.

Step-by-Step Procedure:

  • Solubilization: Dissolve 3-Methylisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). DMF ensures complete solvation of the polar starting material.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Pre-activation guarantees the formation of the active ester before the amine is introduced, drastically reducing side reactions.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir continuously for 2–4 hours under an inert nitrogen atmosphere.

  • Quenching & Purification: Quench the reaction with deionized water, extract using Ethyl Acetate (EtOAc), and purify the organic layer via reverse-phase HPLC to yield the final derivative.

Protocol B: Self-Validating ADP-Glo™ Kinase Assay

Once derivatives are synthesized, their potency must be benchmarked against established inhibitors like[4-Cyano-3-methylisoquinoline][3] or H-89[4].

Causality & Expert Insight: We employ a luminescent ADP-Glo assay rather than a traditional radiometric or substrate-specific FRET assay. Because ADP-Glo measures the universal product of kinase activity (ADP), it eliminates substrate-bias, allowing for a direct, objective comparison of ATP-competitive inhibitors across different kinase panels (e.g., PKA vs. ROCK).

Self-Validating System Controls:

  • Max Signal (Vehicle Control): Kinase + ATP + DMSO. (Validates maximum uninhibited enzyme activity).

  • Min Signal (Background Control): Buffer + ATP + DMSO (No Kinase). (Validates that luminescence is strictly kinase-dependent).

  • Reference Standard: Kinase + ATP + H-89 (1 µM). (Validates that inhibition can be successfully detected and quantified).

Step-by-Step Procedure:

  • Kinase Reaction: In a 384-well plate, incubate recombinant PKA (or ROCK) with 10 µM ATP, the specific peptide substrate, and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent at a 1:1 volume ratio to the reaction. Incubate for 40 minutes. This step terminates the kinase reaction and actively depletes all unconsumed ATP, ensuring the background noise is reduced to near zero.

  • Kinase Detection: Add Kinase Detection Reagent (1:1 volume ratio) and incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to produce a stable luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression.

  • Validation Metric: Calculate the Z'-factor using the Max and Min signal controls. The assay is only considered valid and self-consistent if the Z' > 0.5 .

High-Throughput Screening Workflow

Workflow Step1 Scaffold Functionalization Step2 Purification & QC Step1->Step2 Step3 In Vitro Kinase Assay Step2->Step3 Step4 Selectivity Profiling Step3->Step4 Step5 Lead Optimization Step4->Step5

Caption: Step-by-step workflow from scaffold derivatization to lead optimization via high-throughput assays.

References

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibitors of protein kinases affecting cAMP-dependent proteolysis of GATA-6 Source: Advances in Biological Chemistry (Scirp.org) URL:[Link]

  • Exploration of 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum Source: Monash University Research Repository URL:[Link]

Sources

Comparative Cytotoxicity of 3-Methylisoquinoline-7-carboxylic Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Grounding

In the landscape of oncology drug development, the isoquinoline scaffold is recognized as a highly privileged structure capable of modulating diverse biological targets, including kinases, topoisomerases, and tubulin[1][2]. Among its derivatives, 3-Methylisoquinoline-7-carboxylic acid (3-MI-7-CA; CAS: 858646-62-5) [3] has emerged as a critical building block.

As a Senior Application Scientist, I frequently observe that minor structural modifications—such as positional isomerism or functional group derivatization—drastically alter a compound's pharmacokinetic and pharmacodynamic profile. The 7-carboxylic acid substitution, as opposed to the more common 1-position, fundamentally alters the molecule's electronic distribution and steric profile[2]. The 1-position is adjacent to the ring nitrogen, which can lead to intramolecular hydrogen bonding or steric clashes that impede target binding. Conversely, the 7-position projects the carboxylate into solvent-exposed regions, allowing for favorable electrostatic interactions. Furthermore, the 3-methyl group restricts rotational degrees of freedom, locking the scaffold into a bioactive conformation that enhances its ability to intercalate DNA or disrupt mitochondrial membrane potential[1][4].

This guide objectively compares the cytotoxic profile of 3-MI-7-CA and its derivatives against alternative positional isomers, providing self-validating experimental protocols to ensure reproducible high-throughput screening.

Comparative Cytotoxicity: Data Presentation

The free carboxylic acid form of 3-MI-7-CA often exhibits limited cell permeability, resulting in moderate in vitro cytotoxicity. However, esterification or amidation of the 7-carboxyl group significantly modulates its biological activity. Esterification generally increases lipophilicity and cellular uptake, thereby enhancing cytotoxicity against cancer cell lines, whereas amidation often shifts the profile toward anti-inflammatory activity or reduces off-target toxicity[5].

The table below synthesizes the comparative half-maximal inhibitory concentrations ( IC50​ ) of 3-MI-7-CA derivatives against its 1-carboxylic acid positional isomers and standard chemotherapeutics across breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines[1][5][6].

Table 1: Comparative IC50​ Profiling in Human Cancer Cell Lines
Compound / ScaffoldStructural ModificationMCF-7 IC50​ (µM)HCT-116 IC50​ (µM)PC-3 IC50​ (µM)Mechanistic Notes
3-MI-7-CA (Free Acid) Base Scaffold~74.0>100.0>100.0Poor cell permeability; baseline activity[1].
3-MI-7-CA (Methyl Ester) Esterification~7.0~10.9~15.2Enhanced lipophilicity; mitochondrial depolarization[1][5].
Isoquinoline-1-CA (Ester) Positional Isomer~21.0~3.93~12.5High colon cancer selectivity; distinct binding mode[5].
Isoquinoline-1-CA (Amide) Positional Isomer>50.0~11.2>50.0Decreased cytotoxicity; potential anti-inflammatory[5].
Doxorubicin Positive Control0.280.581.12Standard DNA intercalator; high cardiotoxicity[1].

Signaling Pathways & Mechanism of Action

Mechanistic studies reveal that optimized isoquinoline-7-carboxylic acid derivatives exert their cytotoxic effects primarily through the intrinsic mitochondrial apoptotic pathway[4][7]. The compounds induce a significant drop in mitochondrial membrane potential, shifting the balance of Bcl-2 family proteins, which subsequently triggers the caspase cascade.

ApoptosisPathway Compound 3-MI-7-CA Derivatives Mito Mitochondrial Membrane Depolarization Compound->Mito Induces ROS Bax Upregulation of Bax Mito->Bax Bcl2 Downregulation of Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Cleavage Bax->Casp9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis

Fig 1. Mitochondrial-mediated apoptotic signaling pathway induced by 3-MI-7-CA derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your screening pipeline, the following protocols have been optimized for evaluating isoquinoline derivatives.

Cell Viability & Cytotoxicity Assay (CCK-8)

Causality Check: Why use CCK-8 over the traditional MTT assay? The MTT assay requires the solubilization of insoluble formazan crystals using DMSO, which introduces pipetting errors and cell loss. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble orange formazan dye[6]. This creates a self-validating, continuous-read system where absorbance is directly proportional to the number of living cells without a lysis step, preserving data integrity for sensitive IC50​ calculations.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MCF-7, PC-3). Seed at a density of 3×103 to 6×103 cells/well in a 96-well plate with 100 µL of complete growth medium[6].

  • Incubation: Incubate the plates overnight (24 hours) at 37°C in a humidified atmosphere containing 5% CO2​ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 3-MI-7-CA derivatives in DMSO (final DMSO concentration must not exceed 0.1% v/v to prevent solvent toxicity). Add the compounds to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Exposure Phase: Incubate the treated cells for 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well. Avoid introducing bubbles, which will interfere with optical density (OD) readings.

  • Final Incubation & Readout: Incubate for an additional 1–4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Assay Add CCK-8 Read at 450nm Incubate2->Assay Analyze Calculate IC50 Assay->Analyze

Fig 2. Step-by-step experimental workflow for the CCK-8 in vitro cytotoxicity assay.

Flow Cytometry for Apoptosis (Annexin V/PI Double Staining)

Causality Check: To confirm that the reduction in cell viability is due to apoptosis rather than non-specific necrosis, Annexin V/PI double staining is mandatory. Annexin V binds to phosphatidylserine flipped to the outer leaflet of the plasma membrane (early apoptosis), while PI intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis)[1][4].

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the calculated IC50​ and 2×IC50​ concentrations of the 3-MI-7-CA derivative for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Gate the cells to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

References

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • NIH / PMC. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Available at:[Link]

  • NIH / PMC. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. Available at:[Link]

  • NIH / PMC. Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Available at: [Link]

  • MDPI. Hypecoum spp.—Chemistry and Biological Activity of Alkaloids. Available at:[Link]

Sources

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3-Methylisoquinoline-7-carboxylic acid
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Reactant of Route 2
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